molecular formula C14H12F3N3O5 B15143092 Pretomanid-d4

Pretomanid-d4

Cat. No.: B15143092
M. Wt: 363.28 g/mol
InChI Key: ZLHZLMOSPGACSZ-QXCFPOKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine is a deuterated analog of the investigational drug DNDI-6174, a leading chemical entity developed for the treatment of visceral leishmaniasis and Chagas disease. This deuterated version is specifically designed for advanced Absorption, Distribution, Metabolism, and Excretion (ADME) studies and metabolic stability profiling. The strategic incorporation of deuterium atoms at the 5,5- and benzylic positions is intended to investigate the potential for a deuterium kinetic isotope effect (DKIE), which can slow the rate of metabolic degradation at specific sites, thereby altering the compound's pharmacokinetic profile. DNDI-6174 itself is a potent inhibitor of the cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase) in kinetoplastid parasites, a critical enzyme in the biosynthesis of ergosterol, an essential component of the parasite cell membrane. Inhibition of CYP51 leads to ergosterol depletion and accumulation of toxic methylated sterol intermediates, resulting in parasite death. Research using this deuterated compound is crucial for understanding the metabolic soft spots of the parent molecule, guiding further lead optimization, and validating its mechanism of action in complex biological systems. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: DNDI-6174 is a clinical candidate for VL and Chagas disease (https://dndi.org/research-development/portfolio/dndi-6174/). The crystal structure of DNDI-6174 with T. cruzi CYP51 is available (https://www.rcsb.org/structure/6PZ7).

Properties

Molecular Formula

C14H12F3N3O5

Molecular Weight

363.28 g/mol

IUPAC Name

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2

InChI Key

ZLHZLMOSPGACSZ-QXCFPOKCSA-N

Isomeric SMILES

[2H]C1([C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC([2H])([2H])C3=CC=C(C=C3)OC(F)(F)F)[2H]

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pretomanid-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid-d4 is the deuterium-labeled analogue of Pretomanid, a nitroimidazooxazine antimycobacterial agent.[1][2] Pretomanid, in combination with bedaquiline and linezolid, is approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB).[3] The introduction of deuterium atoms into the Pretomanid structure makes this compound an invaluable tool in pharmaceutical research and development, primarily as an internal standard for quantitative bioanalysis by mass spectrometry.[2] This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound shares the same core structure as Pretomanid, with the key difference being the substitution of four hydrogen atoms with deuterium atoms at specific, stable positions within the molecule.[4] This isotopic labeling minimally alters the chemical properties while providing a distinct mass signature, crucial for its use in mass spectrometry-based assays.[5]

Table 1: Physicochemical Properties of this compound and Pretomanid

PropertyThis compoundPretomanid
Chemical Name (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b][1][6]oxazine-5,5-d2(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine
Synonyms (S)-PA 824-d4, PA-824-d4PA-824
CAS Number 1346617-34-2[4]187235-37-6[3]
Molecular Formula C₁₄H₈D₄F₃N₃O₅[4]C₁₄H₁₂F₃N₃O₅[3]
Molecular Weight 363.28 g/mol [4]359.26 g/mol [3]
Appearance Off-white to yellow solid[6]White to off-white to yellow crystalline powder
Solubility Soluble in DMSO[6]Practically insoluble in water and buffers (pH 1.0-9.0)[7]
Melting Point Not explicitly reported150 °C[6]
Boiling Point Not explicitly reported462.3±55.0 °C[6]
LogP Not explicitly reported2.75[8]

Mechanism of Action

As a deuterated analog, this compound is expected to follow the same mechanism of action as Pretomanid. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis.[9] The activation is a reductive process mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[9] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[10]

The activated drug has a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, a metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[8][10]

  • Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide acts as a respiratory poison, enabling the killing of non-replicating, persistent mycobacteria.[8][10]

Pretomanid_Mechanism cluster_activation Activation in Mycobacterium tuberculosis cluster_effects Bactericidal Effects Pretomanid Pretomanid Ddn_F420 Deazaflavin-dependent nitroreductase (Ddn) + reduced F420 Pretomanid->Ddn_F420 Reduction Activated_Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn_F420->Activated_Metabolite Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Metabolite->Mycolic_Acid_Synthesis Inhibits (Aerobic) Respiratory_Poisoning Respiratory Poisoning Activated_Metabolite->Respiratory_Poisoning Induces (Anaerobic) Cell_Wall_Integrity Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Death Respiratory_Poisoning->Bacterial_Death

Mechanism of action of Pretomanid.

Pharmacokinetic Properties of Pretomanid

While specific pharmacokinetic data for this compound are not available, the data for the parent compound, Pretomanid, are well-characterized and provide a crucial reference. Deuteration can potentially alter the pharmacokinetic profile of a drug, a phenomenon known as the "deuterium kinetic isotope effect," which may lead to slower metabolism and increased exposure.[11] However, without direct experimental data for this compound, the following table summarizes the known pharmacokinetic parameters for Pretomanid.

Table 2: Pharmacokinetic Parameters of Pretomanid in Humans

ParameterValueCondition
Tmax (Time to Peak Concentration) 4 - 5 hours[8]Fed or fasted state
Cmax (Peak Plasma Concentration) 1.7 µg/mL (steady state, 200 mg single dose)[8]-
AUC (Area Under the Curve) 28.1 µg·hr/mL[8]Fasted state
51.6 µg·hr/mL[8]Fed state
Volume of Distribution (Vd) 180 ± 51.3 L[8]Fasted state
97.0 ± 17.2 L[8]Fed state
Plasma Protein Binding ~86.4%[8]-
Metabolism Multiple reductive and oxidative pathways; CYP3A4 contributes to ~20% of metabolism.[8]-
Elimination Primarily renal (53%) and fecal (38%) as metabolites.[8]-

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

This compound is ideally suited for use as an internal standard in the quantitative analysis of Pretomanid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from a validated method for Pretomanid analysis.[10]

1. Preparation of Stock and Working Solutions:

  • Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in the extraction solvent (e.g., ethyl acetate).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 40 µL of plasma sample (calibrant, QC, or unknown), add 40 µL of water.

  • Add 300 µL of the this compound internal standard working solution in ethyl acetate.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge at approximately 16,000 x g for 5 minutes.

  • Freeze the aqueous (lower) layer at approximately -30°C.

  • Decant the supernatant (organic layer) into a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm).

    • Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

    • Flow Rate: 400 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pretomanid: m/z 360.2 → 175.0[10]

      • This compound: m/z 364.3 → product ion (to be determined experimentally, likely similar fragmentation to Pretomanid)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Pretomanid to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Pretomanid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, etc.) Add_IS Spike with This compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (Analyte + IS Co-elution) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

LC-MS/MS bioanalysis workflow using this compound.

Conclusion

This compound is a critical analytical reagent for the development and clinical monitoring of Pretomanid. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass, make it the ideal internal standard for correcting variability in complex bioanalytical workflows.[5] This guide has provided a detailed overview of the chemical structure, properties, and a representative experimental protocol for the use of this compound, which will be of significant value to researchers and scientists in the field of tuberculosis drug development and analysis.

References

Pretomanid-d4: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document outlines its primary application as an internal standard in bioanalytical assays, details its physicochemical properties, and presents comprehensive experimental protocols for its use. Furthermore, it elucidates the metabolic activation pathway of its parent compound, Pretomanid, to provide a complete context for its application in research.

Introduction to this compound

This compound is a stable isotope-labeled version of Pretomanid, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Pretomanid, but with identical chemical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis of Pretomanid in biological matrices using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and other quantitative studies.[1]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available certificate of analysis data.

PropertyValueReference
Molecular Formula C₁₄H₈D₄F₃N₃O₅[2][3][4]
Molecular Weight 363.28 g/mol [2][3][4]
Appearance White to light yellow solid[2]
Purity (by HPLC) 99.39%[2]
Isotopic Enrichment 98.4%[2]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Solubility Soluble in DMSO, slightly soluble in Methanol[5]
CAS Number 1346617-34-2[2][3][4]

Primary Use of Pretomanid and the Role of this compound

Pretomanid is an antibiotic belonging to the nitroimidazole class of medications.[6] It is primarily used in combination with bedaquiline and linezolid for the treatment of adults with pulmonary multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[6] The mechanism of action of Pretomanid is complex and involves a dual mode of action. It acts as a prodrug that is activated within the Mycobacterium tuberculosis cell.

The primary role of this compound is to serve as an internal standard in the quantitative bioanalysis of Pretomanid. In pharmacokinetic studies, for instance, a known amount of this compound is added to patient samples (e.g., plasma) before sample processing. Because this compound behaves almost identically to Pretomanid during extraction, chromatography, and ionization, the ratio of the mass spectrometric signal of Pretomanid to that of this compound can be used to accurately determine the concentration of Pretomanid in the original sample.

Metabolic Activation of Pretomanid

Understanding the metabolic activation of Pretomanid is crucial for researchers studying its efficacy and mechanisms of resistance. Pretomanid is a prodrug that requires enzymatic activation within Mycobacterium tuberculosis. The key steps in this pathway are outlined below and illustrated in the following diagram.

  • Entry into the Cell : Pretomanid enters the mycobacterial cell.

  • Reductive Activation : The deazaflavin-dependent nitroreductase (Ddn) enzyme, utilizing the reduced cofactor F420H₂, reduces the nitro group of Pretomanid.[7][8]

  • Generation of Reactive Nitrogen Species : This reduction leads to the formation of reactive nitrogen species, including nitric oxide (NO).[6]

  • Dual Mechanism of Action :

    • Inhibition of Mycolic Acid Synthesis : Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][9] This leads to the disruption of cell wall integrity and bacterial death.

    • Respiratory Poisoning : Under anaerobic conditions, the generated nitric oxide acts as a respiratory poison, leading to bacterial death even in dormant or non-replicating states.[6][7]

Pretomanid_Activation_Pathway Metabolic Activation Pathway of Pretomanid Pretomanid_ext Pretomanid (extracellular) Pretomanid_int Pretomanid (intracellular) Pretomanid_ext->Pretomanid_int Enters mycobacterium Activated_Pretomanid Activated Pretomanid (Reactive Nitrogen Species, NO) Pretomanid_int->Activated_Pretomanid Reduction Ddn Deazaflavin-dependent nitroreductase (Ddn) Ddn->Activated_Pretomanid F420H2 Reduced Cofactor F420H₂ F420H2->Ddn donates electron Mycolic_Acid_Synth Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synth Inhibits (aerobic) Respiratory_Poisoning Respiratory Poisoning Activated_Pretomanid->Respiratory_Poisoning Induces (anaerobic) Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall_Integrity Maintains Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death Loss leads to Respiratory_Poisoning->Bacterial_Death

Caption: Metabolic activation pathway of Pretomanid in Mycobacterium tuberculosis.

Experimental Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of Pretomanid in human plasma using this compound as an internal standard. This method is based on published and validated bioanalytical assays.

Materials and Reagents
  • Pretomanid analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (for liquid-liquid extraction)

Preparation of Stock and Working Solutions
  • Pretomanid Stock Solution (1 mg/mL) : Accurately weigh and dissolve Pretomanid in methanol.

  • This compound Stock Solution (1 mg/mL) : Accurately weigh and dissolve this compound in methanol.

  • Pretomanid Working Solutions : Serially dilute the Pretomanid stock solution with a mixture of methanol and water to prepare working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (e.g., 100 ng/mL) : Dilute the this compound stock solution with the appropriate solvent (e.g., acetonitrile).

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex each sample for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample_Preparation_Workflow Workflow for Plasma Sample Preparation Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for the preparation of plasma samples.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pretomanid.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to separate Pretomanid from endogenous plasma components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray ionization (ESI), positive mode
MRM Transitions Pretomanid: m/z 360.1 → 175.1this compound: m/z 364.1 → 175.1
Collision Energy Optimized for each transition
Declustering Potential Optimized for each transition
Data Analysis and Quantification
  • Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of Pretomanid to this compound against the nominal concentration of the calibration standards.

  • Linear Regression : A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.

  • Quantification : The concentration of Pretomanid in the unknown samples is calculated from the linear regression equation of the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Pretomanid in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust pharmacokinetic and other quantitative studies that underpin the research and development of this important anti-tuberculosis drug. The detailed protocols and understanding of the parent compound's mechanism of action provided in this guide are intended to support researchers in their efforts to further investigate and utilize Pretomanid in the fight against drug-resistant tuberculosis.

References

Pretomanid vs. Pretomanid-d4: A Technical Guide to Molecular Weight and Bioactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Pretomanid and its deuterated analog, Pretomanid-d4, with a focus on their molecular weights. It further outlines the critical bioactivation pathway of Pretomanid, a key mechanism for its antimycobacterial activity. This document also includes a comprehensive experimental protocol for the quantification of Pretomanid in plasma samples, a vital tool in pharmacokinetic and pharmacodynamic studies.

Data Presentation: Molecular Weight Comparison

The primary physical distinction between Pretomanid and its deuterated form lies in their molecular weights. This difference is a direct result of the substitution of four hydrogen atoms with deuterium atoms in this compound. The following table summarizes their key molecular properties.

PropertyPretomanidThis compound
Molecular Formula C₁₄H₁₂F₃N₃O₅C₁₄H₈D₄F₃N₃O₅
Molecular Weight 359.26 g/mol [1][2][3]363.28 g/mol
CAS Number 187235-37-61346617-34-2

Pretomanid Bioactivation Pathway

Pretomanid is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis, to exert its therapeutic effect.[1][4] The bioactivation process is a reductive pathway initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[4][5][6] This enzyme utilizes the reduced form of the cofactor F420 (F420H₂) to reduce the nitro group of Pretomanid.[4][7] The generation of reduced F420 is dependent on the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[4] This activation cascade ultimately produces reactive nitrogen species, including nitric oxide, which are responsible for the dual mechanisms of action of Pretomanid: inhibition of mycolic acid biosynthesis under aerobic conditions and respiratory poisoning under anaerobic conditions.[4][5]

Pretomanid_Bioactivation cluster_0 Mycobacterium tuberculosis Cell Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Activated Pretomanid (Reactive Nitrogen Species) Pretomanid->Activated_Pretomanid Reduction Mycolic_Acid Mycolic Acid Synthesis Inhibition Activated_Pretomanid->Mycolic_Acid Aerobic Conditions Respiratory_Poisoning Respiratory Poisoning (Nitric Oxide Release) Activated_Pretomanid->Respiratory_Poisoning Anaerobic Conditions Ddn Ddn (deazaflavin-dependent nitroreductase) Ddn->Pretomanid Catalyzes F420 Cofactor F420 (oxidized) F420H2 Cofactor F420H₂ (reduced) F420->F420H2 Reduction F420H2->Ddn Provides reducing equivalents Fgd1 Fgd1 (F420-dependent glucose-6-phosphate dehydrogenase) Fgd1->F420 Catalyzes G6P Glucose-6-Phosphate _6PG 6-Phosphoglucono-δ-lactone G6P->_6PG Oxidation

Bioactivation pathway of Pretomanid in M. tuberculosis.

Experimental Protocols

Quantification of Pretomanid in Human Plasma by LC-MS/MS

This section details a validated method for the extraction and quantification of Pretomanid in human plasma using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is essential for clinical pharmacokinetic studies.[8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction) [8][9][10]

  • Thaw plasma samples (including standards and quality controls) at room temperature.

  • Sonicate the thawed samples for approximately 5 minutes at full power.

  • To 40 µL of plasma, add the internal standard (e.g., Pretomanid-d5).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Separation [8][9][10]

  • HPLC System: A high-performance liquid chromatography system.

  • Column: Agilent Poroshell C18 column or equivalent.

  • Mobile Phase: An isocratic elution is used. The specific composition should be optimized (a common mobile phase is a mixture of an organic solvent like acetonitrile and an aqueous buffer).

  • Flow Rate: 400 µL/min.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Mass Spectrometric Detection [8][9][10][11][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 3200).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pretomanid: Monitor the transition of the protonated molecular ion (m/z 360.2) to a specific product ion (e.g., m/z 175.0).

    • Internal Standard (Pretomanid-d5): Monitor the transition of the protonated molecular ion (m/z 365.2) to a specific product ion (e.g., m/z 175.0).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

4. Calibration and Quantification [8]

  • Prepare a calibration curve using standard solutions of Pretomanid in blank plasma over a validated range (e.g., 10 – 10,000 ng/mL).

  • Analyze quality control (QC) samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy and precision of the assay.

  • Quantify Pretomanid in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Minimum Inhibitory Concentration (MIC) Testing

Determining the Minimum Inhibitory Concentration (MIC) of Pretomanid against Mycobacterium tuberculosis is crucial for assessing its potency and for monitoring the development of resistance. Several methods are employed, with broth microdilution being a common approach.[13][14][15][16][17]

1. Media and Reagents [16]

  • Broth Medium: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol.

  • Pretomanid Stock Solution: Prepare a stock solution of Pretomanid in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, adjusted to a specific McFarland standard.

2. Assay Procedure (Broth Microdilution) [16]

  • In a 96-well microtiter plate, prepare a serial two-fold dilution of Pretomanid in the broth medium to achieve a range of final concentrations.

  • Inoculate each well (except for negative controls) with the standardized bacterial suspension.

  • Include growth control wells (no drug) and sterility control wells (no bacteria).

  • Incubate the plates at 37°C for a specified period (e.g., 7 to 21 days).

3. Determination of MIC [13]

  • The MIC is defined as the lowest concentration of Pretomanid that completely inhibits the visible growth of M. tuberculosis.

  • Growth can be assessed visually or by using a growth indicator dye like AlamarBlue.

This guide provides a foundational understanding of the key differences and analytical methodologies related to Pretomanid and its deuterated analog. For further in-depth information, researchers are encouraged to consult the cited literature.

References

A Technical Guide to Pretomanid-d4 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound as an internal standard for quantitative analysis or as a tracer in metabolic studies.

Core Compound Identification

This compound is the deuterium-labeled version of Pretomanid (also known as PA-824), a novel nitroimidazole antibiotic. The strategic placement of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Abstract Service (CAS) Number: The definitive CAS number for this compound is 1346617-34-2 [1][2][3][4]. The CAS number for the unlabeled parent compound, Pretomanid, is 187235-37-6[2][3][5].

Sourcing and Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Researchers should note that these products are intended for laboratory research use only and not for human consumption[1][5].

Table 1: Commercial Suppliers of this compound

SupplierWebsiteAvailable QuantitiesPurity
MedchemExpressmedchemexpress.com500 µg99.39%[1]
LGC Standardslgcstandards.comCustom>95% (HPLC)[2]
Clinivexclinivex.com10mg, 25mg, 50mg, 100mgNot specified
CymitQuimicacymitquimica.com5mg, 10mg, 25mg, 50mg, 100mgNot specified
InvivoCheminvivochem.comNot specified for d4 variantNot specified

Physicochemical and Analytical Data

The following tables summarize key quantitative data for this compound and the pharmacokinetic properties of its parent compound, Pretomanid.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₈D₄F₃N₃O₅[2][3][4]
Molecular Weight 363.28 g/mol [2][3][4]
Appearance White to off-white/yellow solid[5][6]
LogP 2.42[6]
Solubility Practically insoluble in water[6]

Table 3: Pharmacokinetic Parameters of Unlabeled Pretomanid (Single 200 mg Oral Dose)

ParameterValueSource(s)
Mean Cmax 2.0 µg/mL[7]
Median Tmax 5.0 hours[7]
Mean AUC∞ 53.0 µg·h/mL[7]
Plasma Protein Binding ~86.4%[7]
Apparent Volume of Distribution 97 L[7]

Table 4: Performance of a Validated LC-MS/MS Assay for Unlabeled Pretomanid in Human Plasma

ParameterValueSource(s)
Calibration Range 10 - 10,000 ng/mL[8]
Inter-day Precision (%CV) < 9%[8]
Intra-day Precision (%CV) < 9%[8]
Accuracy 95.2% - 110%[8]
Mean Recovery 72.4%[8]

Experimental Protocols

This section details established methodologies for the synthesis and analysis of Pretomanid. These protocols can be adapted for work with this compound.

General Synthesis Outline

The synthesis of Pretomanid has been approached through various routes, often aiming to avoid hazardous starting materials like 2,4-dinitroimidazole[7][9]. A common modern strategy is outlined below.

  • N-Alkylation: A protected (S)-glycidol derivative is reacted with a nitroimidazole precursor, such as 2-bromo-4-nitro-1H-imidazole[9][10].

  • Aryl Moiety Installation: The resulting alcohol intermediate is then reacted with a 4-(trifluoromethoxy)benzyl bromide to form the key benzyl ether linkage[7].

  • Deprotection and Cyclization: The protecting group on the glycidol moiety is removed. Subsequent treatment with a base (e.g., potassium hydroxide in methanol) induces intramolecular cyclization to form the final oxazine ring structure of Pretomanid[7].

  • Purification: The final product is purified, typically through recrystallization, to yield Pretomanid[7].

Stability-Indicating RP-HPLC Method

This method is suitable for determining the concentration of Pretomanid and resolving it from potential degradation products[11][12].

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Xtimate C18, 250mm x 4.6mm, 5µm)[12].

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and an aqueous buffer. A typical composition is Methanol: Acetonitrile: Ammonium phosphate buffer (55:40:05, v/v/v)[12]. An alternative is 10 mM ammonium acetate (pH 3): Methanol (65:35, v/v)[11].

  • Flow Rate: 1.0 mL/min[12].

  • Detection Wavelength: 262 nm or 320 nm, where Pretomanid shows significant absorbance[11][12].

  • Standard Preparation: Prepare a stock solution by dissolving Pretomanid (or this compound) in methanol to a concentration of 1000 µg/mL. Further dilutions are made with methanol to create calibration standards (e.g., 5-40 µg/mL)[11][12].

  • Sample Analysis: Inject the prepared standards and samples into the HPLC system and integrate the peak area for quantification.

LC-MS/MS Method for Quantification in Human Plasma

This highly sensitive and specific method is used for pharmacokinetic studies[8]. This compound is the ideal internal standard for this assay.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[8].

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 40 µL of human plasma, add the internal standard (this compound).

    • Perform liquid-liquid extraction to separate the analyte from plasma components.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Column: Agilent Poroshell C18 or equivalent[8].

    • Elution: Isocratic elution at a flow rate of 400 µL/min[8].

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM) for high specificity[8].

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Transitions: Monitor specific precursor-to-product ion transitions for both Pretomanid and the this compound internal standard.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to Pretomanid and its deuterated analog.

Mechanism of Action of Pretomanid cluster_mycobacterium Mycobacterium tuberculosis Cell Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme (Deazaflavin-dependent nitroreductase) Pretomanid->Ddn Activation Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Metabolite Generates Mycolic_Acid Mycolic Acid Synthesis Metabolite->Mycolic_Acid Inhibits Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for

Caption: The metabolic activation pathway of Pretomanid within Mycobacterium tuberculosis.

LC-MS/MS Bioanalytical Workflow Plasma 1. Plasma Sample Collection Spike 2. Spike with IS (this compound) Plasma->Spike LLE 3. Liquid-Liquid Extraction Spike->LLE Recon 4. Evaporate & Reconstitute LLE->Recon LC 5. LC Separation (C18 Column) Recon->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Data 7. Data Analysis (Ratio to IS) MS->Data

Caption: A typical workflow for quantifying Pretomanid in plasma using LC-MS/MS.

References

An In-depth Technical Guide to the Mechanism of Action of Pretomanid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimicrobial agent, representing a critical advancement in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pulmonary tuberculosis (TB).[1] Developed by TB Alliance, it was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of the three-drug "BPaL" regimen, which also includes bedaquiline and linezolid.[1][2] Pretomanid's efficacy stems from a unique dual mechanism of action that targets both actively replicating and dormant, non-replicating Mycobacterium tuberculosis (Mtb) bacilli.[3][4] As a prodrug, it requires intracellular activation by a mycobacterial enzyme system, a process central to both its bactericidal activity and the primary mechanism of resistance.[5][6] This document provides a detailed technical overview of Pretomanid's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Dual Assault on M. tuberculosis

Pretomanid's bactericidal effects are contingent on its reductive activation within the mycobacterial cell. This process initiates two distinct downstream mechanisms tailored to the metabolic state of the bacterium.

Intracellular Activation Pathway

Pretomanid is a prodrug that is inactive until it undergoes nitro-reduction inside the Mtb cell.[6][7] This activation is a multi-step process dependent on a specific mycobacterial enzyme system.

  • Cofactor F420 Generation : The pathway begins with the biosynthesis of the deazaflavin cofactor F420, a process involving the proteins FbiA, FbiB, FbiC, and FbiD.[1][6][8]

  • F420 Reduction : The F420-dependent glucose-6-phosphate dehydrogenase (Fgd) enzyme catalyzes the oxidation of glucose-6-phosphate, which in turn reduces the F420 cofactor to its active form, F420H2.[1][9][10]

  • Pretomanid Activation : The reduced cofactor, F420H2, serves as an electron donor for the deazaflavin-dependent nitroreductase (Ddn).[1][9] Ddn utilizes these electrons to reduce the nitro group of Pretomanid, converting the prodrug into reactive nitrogen species, including nitric oxide (NO), and other reactive metabolites.[11][12][13][14]

Resistance to Pretomanid is primarily linked to mutations in the genes encoding the proteins of this activation pathway, namely ddn, fgd1, fbiA, fbiB, and fbiC.[6][8]

Pretomanid_Activation_Pathway cluster_F420_Cycle Cofactor F420 Redox Cycle cluster_Pretomanid_Activation Pretomanid Activation Fgd Fgd1 (Glucose-6-Phosphate Dehydrogenase) F420_red F420H2 (reduced) Fgd->F420_red product Ddn Ddn (Deazaflavin-dependent Nitroreductase) F420_ox F420 (oxidized) Ddn->F420_ox cofactor regenerated Activated_Metabolites Activated Pretomanid Metabolites Ddn->Activated_Metabolites catalysis F420_ox->Fgd substrate F420_red->Ddn electron donor Pretomanid_prodrug Pretomanid (Prodrug) Pretomanid_prodrug->Ddn substrate Fbi_proteins FbiA, FbiB, FbiC, FbiD Fbi_proteins->F420_ox Biosynthesis of Cofactor F420

Caption: Pretomanid Intracellular Activation Pathway.
Anaerobic Activity: Respiratory Poisoning

Under anaerobic conditions, typical of the environment within granulomas where dormant or non-replicating bacilli reside, the primary mechanism of action is respiratory poisoning.[7][15]

  • Nitric Oxide (NO) Release : The activation of Pretomanid by Ddn leads to the significant release of nitric oxide (NO).[3][12][14]

  • Respiratory Chain Inhibition : NO is a potent respiratory poison that is thought to target cytochrome oxidases in the mycobacterial electron transport chain.[3][14] This disruption interrupts cellular respiration and halts ATP synthesis, leading to rapid cell death even in the absence of replication.[3][14] This anaerobic bactericidal activity is crucial for shortening treatment duration.[2][5]

Aerobic Activity: Cell Wall Synthesis Inhibition

In actively replicating Mtb, which exists under aerobic conditions, Pretomanid metabolites inhibit the synthesis of mycolic acids, essential lipid components of the robust mycobacterial cell wall.[1][4][5]

  • Inhibition of Mycolic Acid Synthesis : The activated drug prevents the proper synthesis of keto-mycolic acids by impairing the oxidative transformation of their precursor, hydroxymycolates.[1][3]

  • Targeting DprE2 : A highly reactive metabolite generated from Pretomanid activation has been shown to attack DprE2, an enzyme critical for the synthesis of arabinogalactan.[9][11] Arabinogalactan serves as the anchor to which mycolic acids are attached to form the mycolyl-arabinogalactan-peptidoglycan complex of the cell wall.[9]

Inhibition of these pathways compromises the structural integrity of the cell wall, leading to bacterial lysis and death.[12]

Pretomanid_Dual_Mechanism cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Non-replicating Mtb) Activated_Pretomanid Activated Pretomanid Metabolites Mycolic_Acid_Syn Inhibition of Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Syn DprE2_Inhibition Inhibition of DprE2 Activated_Pretomanid->DprE2_Inhibition NO_Release Nitric Oxide (NO) Release Activated_Pretomanid->NO_Release Cell_Wall_Damage Cell Wall Damage Mycolic_Acid_Syn->Cell_Wall_Damage DprE2_Inhibition->Cell_Wall_Damage Bacterial_Lysis Bacterial Lysis Cell_Wall_Damage->Bacterial_Lysis Respiratory_Poisoning Respiratory Poisoning (Cytochrome Inhibition) NO_Release->Respiratory_Poisoning ATP_Depletion ATP Synthesis Block Respiratory_Poisoning->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Dual Mechanism of Action of Activated Pretomanid.

Quantitative Data

The following tables summarize key quantitative data related to the in vitro activity, pharmacokinetics, and clinical efficacy of Pretomanid.

Table 1: In Vitro Activity of Pretomanid against M. tuberculosis
ParameterStrain TypeValue Range (μg/mL)Reference
MICDrug-Susceptible (DS-TB)0.015 - 0.25[3]
MICMono-resistant, MDR, XDR0.005 - 0.48[1]
MICDrug-Resistant (DR-TB)0.03 - 0.53[3]

MIC: Minimum Inhibitory Concentration

Table 2: Pharmacokinetic Properties of Pretomanid (200 mg single dose)
ParameterValueReference
Cmax (Peak Plasma Concentration)1.1 - 1.7 µg/mL[5]
Tmax (Time to Peak Concentration)4 - 5 hours[5]
Volume of Distribution (Vd)~97 L (fed state)[5]
Plasma Protein Binding~86.4%[5]
Excretion (Radiolabeled dose)~53% in urine, ~38% in feces[5]
Table 3: Clinical Efficacy of Pretomanid-Containing Regimens
Clinical TrialRegimenPatient PopulationFavorable Outcome Rate (6 months post-treatment)Reference
Nix-TBBPaL (Bedaquiline, Pretomanid, Linezolid)XDR-TB (65%), MDR-TB (35%)90%[1][16]
ZeNixBPaL (variable Linezolid dose/duration)XDR-TB, Pre-XDR-TB, MDR-TB85% - 95%[17]
SimpliciTBBPa-Mox (Bedaquiline, Pretomanid, Moxifloxacin)DS-TB & MDR-TB>90% (MDR-TB arm)[17]

Key Experimental Protocols

The elucidation of Pretomanid's mechanism of action involved several key experimental methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the in vitro potency of Pretomanid against Mtb.

  • Objective : To determine the lowest concentration of Pretomanid that inhibits visible growth of Mtb.

  • Methodology (Microplate Alamar Blue Assay - MABA) :

    • Prepare a serial two-fold dilution of Pretomanid in a 96-well microplate using Middlebrook 7H9 broth.

    • Inoculate each well with a standardized suspension of Mtb H37Rv or clinical isolates.

    • For anaerobic/hypoxic activity (Low-Oxygen-Recovery Assay - LORA), plates are incubated in an anaerobic chamber.[18]

    • Incubate plates at 37°C for 7-10 days.

    • Add Alamar Blue reagent to each well. Alamar Blue is blue in its oxidized state and turns pink in the presence of metabolically active (i.e., growing) bacteria.

    • Incubate for an additional 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[18]

Protocol: Analysis of Mycolic Acid Synthesis Inhibition

This protocol uses radiolabeled precursors to determine the specific macromolecular synthesis pathway inhibited by the drug.[19]

  • Objective : To identify if Pretomanid inhibits the synthesis of DNA, RNA, protein, or lipids.

  • Methodology :

    • Culture Mtb in broth to mid-log phase.

    • Aliquot the culture into separate tubes and add different radiolabeled precursors: [1,2-¹⁴C]acetic acid (for fatty acid/mycolic acid synthesis), [⁵,⁶-³H]uracil (for RNA), [⁸-³H]guanine (for DNA), and [³⁵S]protein-labeling mix (for protein).

    • Add varying concentrations of Pretomanid to the tubes. Include a no-drug control.

    • Incubate the cultures for a defined period (e.g., 24 hours).

    • Harvest the cells and extract the different macromolecular fractions (lipids, nucleic acids, proteins).

    • Measure the incorporation of radioactivity into each fraction using a scintillation counter.

    • A specific decrease in ¹⁴C incorporation into the lipid fraction in a dose-dependent manner, without a significant effect on other fractions, indicates inhibition of mycolic acid synthesis.[19]

Experimental_Workflow_Mycolic_Acid cluster_precursors Radiolabeled Precursors start Start: Mid-log phase Mtb culture step1 Aliquot culture and add radiolabeled precursors start->step1 step2 Add varying concentrations of Pretomanid step1->step2 p1 [14C]acetic acid (Lipids) step1->p1 p2 [3H]uracil (RNA) step1->p2 p3 [35S]protein mix (Proteins) step1->p3 step3 Incubate at 37°C step2->step3 step4 Harvest cells and extract macromolecules step3->step4 step5 Measure radioactivity via scintillation counting step4->step5 result Result: Selective reduction in [14C]acetic acid incorporation step5->result conclusion Conclusion: Pretomanid inhibits mycolic acid synthesis result->conclusion

Caption: Workflow for Mycolic Acid Synthesis Inhibition Assay.

Conclusion

Pretomanid's sophisticated dual mechanism of action, targeting both replicating and non-replicating forms of Mycobacterium tuberculosis, marks it as a cornerstone of modern therapy for highly drug-resistant tuberculosis. Its efficacy is rooted in a mycobacteria-specific activation pathway that leads to either respiratory poisoning under anaerobic conditions or the inhibition of essential cell wall synthesis under aerobic conditions. Understanding this intricate mechanism is paramount for optimizing its use in combination regimens, anticipating resistance patterns, and guiding the development of the next generation of nitroimidazole-based antitubercular agents.

References

The Application of Pretomanid-d4 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Pretomanid-d4, a deuterium-labeled internal standard, in the quantitative analysis of the anti-tuberculosis drug, Pretomanid. This document outlines the core methodologies, presents key pharmacokinetic data of the parent compound, and illustrates the underlying mechanisms and workflows through detailed diagrams.

Core Application of this compound

This compound is the deuterium-labeled analogue of Pretomanid. Its principal application in research and drug development is as an internal standard for quantitative bioanalysis.[1] Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is also utilized as a tracer in metabolic studies.[1]

Quantitative Analysis of Pretomanid using this compound

The use of a stable isotope-labeled internal standard like this compound is essential for accurate bioanalysis due to its ability to compensate for inter-individual variability in sample matrices. This section details a validated LC-MS/MS method for the quantification of Pretomanid in human plasma, a critical component of pharmacokinetic studies.

Experimental Protocol: Quantification of Pretomanid in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the extraction and quantification of Pretomanid from human plasma samples.

2.1.1. Materials and Reagents

  • Pretomanid (99.7% purity)

  • Pretomanid-d5 (PA-824-d5) as internal standard (98.4% purity)

  • Ethyl acetate (Pro-Analysis grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS grade water

  • Human plasma (with anticoagulant)

2.1.2. Sample Preparation: Liquid-Liquid Extraction

  • Thaw plasma samples (including standards and quality controls) at room temperature.

  • To a 40 μL aliquot of plasma, add the internal standard solution (Pretomanid-d5).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.3. Chromatographic Conditions

  • HPLC System: Agilent or equivalent

  • Column: Agilent Poroshell C18 (or equivalent)

  • Mobile Phase A: 0.1% formic acid in LC-MS grade water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Elution: Isocratic

  • Flow Rate: 400 μl/min

  • Injection Volume: 10 μl

  • Autosampler Temperature: ~8°C

  • Run Time: 4 minutes

2.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: AB Sciex API 3200 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pretomanid: m/z 360.1 → m/z 175.1

    • Pretomanid-d5 (Internal Standard): Specific transition for the deuterated compound would be monitored.

2.1.5. Calibration and Quantification

  • Prepare a calibration curve over a validated range (e.g., 10 – 10,000 ng/mL).

  • Analyze quality control samples at low, medium, and high concentrations to ensure accuracy and precision.

  • The concentration of Pretomanid in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Pretomanid in plasma samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (40 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Pretomanid / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Quantification of Pretomanid using a deuterated internal standard.

Mechanism of Action of Pretomanid

Understanding the mechanism of action of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic data. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis.[2][3]

Dual Mechanism of Action

Pretomanid exhibits a dual mechanism of action depending on the metabolic state of the bacteria.

  • Aerobic Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5] This disruption of cell wall integrity leads to bacterial cell death in actively replicating bacteria.[4]

  • Anaerobic Conditions: In the low-oxygen environment typical of tuberculous granulomas, Pretomanid acts as a respiratory poison.[3] Its activation leads to the release of reactive nitrogen species, including nitric oxide (NO), which is toxic to the bacteria and disrupts cellular respiration and energy production.[5] This activity against dormant or non-replicating bacteria is crucial for the sterilizing activity of the drug.[2]

Activation Pathway

The activation of Pretomanid is a multi-step process involving a specific bacterial enzyme and cofactor.

  • Entry into the Cell: Pretomanid enters the Mycobacterium tuberculosis cell.

  • Enzymatic Reduction: The prodrug is reduced by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[2][3][5]

  • Cofactor F420: This reduction is dependent on the reduced form of cofactor F420.[3]

  • Generation of Reactive Species: The enzymatic reduction generates reactive nitrogen species, including nitric oxide.[5]

  • Bactericidal Effects: These reactive species exert their bactericidal effects through multiple mechanisms, including the inhibition of mycolic acid synthesis and respiratory poisoning.[3][5]

The following diagram illustrates the activation pathway of Pretomanid.

pretomanid_mechanism cluster_cell Mycobacterium tuberculosis Cell pretomanid_prodrug Pretomanid (Prodrug) ddn Ddn (deazaflavin-dependent nitroreductase) pretomanid_prodrug->ddn reactive_species Reactive Nitrogen Species (e.g., NO) ddn->reactive_species f420 Reduced Cofactor F420 f420->ddn mycolic_acid Mycolic Acid Synthesis reactive_species->mycolic_acid Inhibits respiratory_poisoning Respiratory Poisoning reactive_species->respiratory_poisoning Induces cell_death Bacterial Cell Death mycolic_acid->cell_death respiratory_poisoning->cell_death

Mechanism of action of Pretomanid in M. tuberculosis.

Pharmacokinetic Data of Pretomanid

The following tables summarize key pharmacokinetic parameters of Pretomanid in humans. This data is essential for designing and interpreting studies where this compound is used as an internal standard.

Table 1: Single Dose Pharmacokinetic Parameters of Pretomanid in Healthy Adults
ParameterFasted StateFed StateReference
Cmax (μg/mL) 1.7-[4]
AUC (μg•hr/mL) 28.151.6[4]
Tmax (hours) 4 - 54 - 5[4][6]
Half-life (hours) 16.9 - 17.4-[4]
Volume of Distribution (L) 180 ± 51.397.0 ± 17.2[4]
Clearance (L/h) 7.63.9[4]
Table 2: Pharmacokinetic Parameters of Pretomanid in Various Animal Studies
Animal ModelDose (mg/kg)AUC (μg•h/mL)Reference
Mouse25 (single oral)Similar to human exposure[7]
Mouse54 (single oral)127.5[7]
Mouse100 (daily for 4 weeks with bedaquiline and linezolid)99.13[7]

Conclusion

This compound is an indispensable tool for the accurate quantification of Pretomanid in biological matrices. The detailed LC-MS/MS protocol provided in this guide serves as a foundational method for pharmacokinetic and other quantitative studies. A thorough understanding of the parent compound's mechanism of action and pharmacokinetic profile is paramount for the meaningful interpretation of data generated using this compound as an internal standard. The continued use of such stable isotope-labeled standards will be critical in the ongoing research and development of new and improved treatment regimens for tuberculosis.

References

Solubility Profile of Pretomanid-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, influencing formulation design, bioavailability, and pharmacokinetic properties. This document consolidates available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

The solubility of Pretomanid and its deuterated form, this compound, has been reported in several organic solvents and solvent systems. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

CompoundSolvent(s)SolubilityNotes
This compound Dimethyl Sulfoxide (DMSO)125 mg/mL (344.09 mM)Requires sonication; hygroscopic DMSO can impact solubility.[1]
Pretomanid Methanol10.4 mg/mLHighly soluble.[2]
Ethanol4.8 mg/mLModerately soluble.[2]
Acetonitrile2.5 mg/mLLess soluble.[2]
Dimethyl Sulfoxide (DMSO)250 mg/mL (695.87 mM)Requires sonication.[3]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (5.79 mM)Clear solution.[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)2.08 mg/mL (5.79 mM)Suspended solution; requires sonication.[3]
10% DMSO >> 90% corn oil≥ 2.08 mg/mL (5.79 mM)Clear solution.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on standard laboratory practices and information gathered from the provided search results.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.

    • Periodically, and especially if the compound is difficult to dissolve, the samples may be subjected to vortexing or ultrasonication to aid in dissolution.[1][3]

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis & Calculation prep_stock Prepare Stock Solution & Calibration Standards analyze Analyze via HPLC/UV-Vis prep_stock->analyze weigh_api Weigh Excess this compound add_solvent Add Known Volume of Solvent weigh_api->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate sonicate Optional: Vortex/Sonicate agitate->sonicate centrifuge Centrifuge to Pellet Solid agitate->centrifuge sonicate->agitate filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Figure 1. Experimental workflow for solubility determination.

References

Methodological & Application

The Use of Pretomanid-d4 as an Internal Standard in LC-MS/MS for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest degree of accuracy and precision.[1] This document provides a detailed application note and protocol for the use of Pretomanid-d4 as an internal standard for the quantification of the anti-tuberculosis agent Pretomanid in biological matrices.

Deuterated internal standards, such as this compound, are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium. This mass modification allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] Because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[2] This co-elution and similar behavior allow the internal standard to compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more robust and reliable quantification.[1][3] The final quantification is based on the ratio of the analyte's signal to that of the internal standard, which effectively normalizes for most sources of analytical error.[1]

This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications involving the quantification of Pretomanid.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Pretomanid using a deuterated internal standard (in this specific validated example, a d5 analog was used, which is functionally equivalent to d4 for this application).

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range10 – 10,000 ng/mL
Linearity (r²)> 0.99

Table 2: Accuracy and Precision [4][5][6]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 9%< 9%95.2 - 110
Low25< 9%< 9%95.2 - 110
Medium4000< 9%< 9%95.2 - 110
High8000< 9%< 9%95.2 - 110

Table 3: Recovery [4][5][6]

AnalyteMean Recovery (%)
Pretomanid72.4

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Pretomanid analytical standard

  • This compound (or a suitable deuterated analog like PA-824-d5) as the internal standard (IS)

  • Human plasma (or other relevant biological matrix)

  • LC-MS grade acetonitrile, water, and formic acid

  • Ethyl acetate

  • 1.5 mL polypropylene microcentrifuge tubes

  • Glass tubes

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (40 µL) Add_IS Add Internal Standard (this compound in Ethyl Acetate) Sample->Add_IS Spike with IS Vortex1 Vortex Mix Add_IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Freeze Freeze Aqueous Layer Centrifuge->Freeze Transfer Transfer Supernatant Freeze->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of Pretomanid using this compound.

Detailed Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

  • Sonicate the thawed samples for approximately 5 minutes.

  • Aliquot 40 µL of each plasma sample, STD, or QC into a 1.5 mL microcentrifuge tube. For the double blank, use 40 µL of water.

  • Add 300 µL of the internal standard extraction solution (ethyl acetate containing 500 ng/mL of this compound) to each tube except the double blank. For the double blank, add 300 µL of plain ethyl acetate.[4]

  • Vortex the samples for approximately 1 minute.

  • Centrifuge at approximately 16,000 x g for 5 minutes.

  • Freeze the aqueous layer on a cold plate at approximately -30°C for 5 minutes.

  • Decant the supernatant (organic layer) into clean glass tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract with 200 µL of reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).

  • Vortex for approximately 30 seconds to ensure complete dissolution.

  • Transfer the samples to a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterCondition
HPLC SystemShimadzu HS602 or equivalent
ColumnAgilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm
Column Temperature~30°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
ElutionIsocratic
Flow Rate400 µL/min
Injection Volume10 µL
Tandem Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Mass SpectrometerAB Sciex API 3200 Q trap or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Pretomanid)m/z 360.2 → 175.0
MRM Transition (this compound/d5)m/z 365.2 → 175.0
Dwell Time150 ms
Collision Gas (N₂)Low

Logical Relationship of Internal Standard Use

The diagram below illustrates the principle of using an internal standard to correct for analytical variability.

Caption: Role of this compound as an internal standard in quantitative analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of Pretomanid in complex biological matrices. The near-identical chemical and physical properties of the deuterated standard ensure that it effectively tracks and corrects for variations throughout the analytical process, from sample preparation to final detection. The detailed protocol and performance data presented here demonstrate the suitability of this approach for demanding bioanalytical applications in clinical and research settings, aligning with regulatory agency guidelines for method validation.[4]

References

Quantitative Analysis of Pretomanid Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Pretomanid in human plasma using a deuterated internal standard, Pretomanid-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development and clinical use of Pretomanid, a key component of novel tuberculosis treatment regimens.

Introduction

Pretomanid (formerly PA-824) is a nitroimidazole antibiotic with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] Accurate and precise quantification of Pretomanid in biological matrices is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.

This application note describes a robust and validated method for the determination of Pretomanid in human plasma, adapted from established protocols.[1][2][3][4] The method utilizes liquid-liquid extraction for sample cleanup followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Pretomanid (analytical standard, purity ≥99%)

  • This compound (internal standard, purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm or equivalent[1]

Preparation of Solutions
  • Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pretomanid in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Pretomanid Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality controls.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 40 µL of plasma sample, calibration standard, or quality control into a 1.5 mL polypropylene tube.

  • Add a specified volume of the IS working solution to each tube (except for blank samples) and vortex briefly.

  • Add a suitable volume of ethyl acetate (e.g., 200 µL) as the extraction solvent.

  • Vortex mix vigorously for approximately 1 minute.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterValue
Column Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Elution Mode Isocratic[1]
Composition 15% Mobile Phase A, 85% Mobile Phase B[1]
Flow Rate 400 µL/min[1]
Injection Volume 10 µL[1]
Column Temperature ~30°C[1]
Autosampler Temp. ~8°C[1]
Run Time 4 minutes[1]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Pretomanid Transition To be optimized (e.g., m/z 360 -> specific fragment)
This compound Transition To be optimized (e.g., m/z 364 -> specific fragment)
Ion Source Temp. To be optimized
Collision Gas To be optimized

Data Presentation

The following tables summarize the performance characteristics of a validated method for the quantitative analysis of Pretomanid in human plasma.

Table 1: Method Validation Parameters

ParameterResult
Calibration Range 10 – 10,000 ng/mL[1][3][4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-day Precision (%CV) < 9%[1][3][4]
Inter-day Precision (%CV) < 9%[1][3][4]
Intra-day Accuracy 95.2% to 110%[1][3][4]
Inter-day Accuracy 95.2% to 110%[1][3][4]
Mean Recovery 72.4%[1][3][4]
Matrix Effect No significant effect observed[1]

Table 2: Quality Control Sample Performance

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 10< 9%< 9%95.2 - 110%
Low 25< 9%< 9%95.2 - 110%
Medium 4000< 9%< 9%95.2 - 110%
High 8000< 9%< 9%95.2 - 110%
Data derived from a representative validated method.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the quantitative analysis of Pretomanid.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (40 µL) add_is Add this compound (IS) plasma->add_is add_etac Add Ethyl Acetate add_is->add_etac vortex1 Vortex Mix add_etac->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (10 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification (Peak Area Ratios) ms->quant

Caption: Workflow for Pretomanid quantification in plasma.

Caption: Key stages of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of Pretomanid in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, and accuracy over a clinically relevant concentration range.[1][3][4] This application note and the accompanying protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Pretomanid.

References

Pretomanid-d4 Protocol for Pharmacokinetic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid is a novel nitroimidazooxazine antibiotic indicated for the treatment of extensively drug-resistant and multidrug-resistant pulmonary tuberculosis. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Pretomanid-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.

These application notes provide a detailed protocol for the determination of pretomanid in plasma samples using this compound as an internal standard. The described methodology is intended to guide researchers in conducting pharmacokinetic studies and therapeutic drug monitoring of pretomanid.

Pharmacokinetic Parameters of Pretomanid

The following tables summarize key pharmacokinetic parameters of pretomanid gathered from various clinical and preclinical studies. These values can vary based on factors such as fed/fasted state, co-administered medications, and patient population.

Table 1: Single-Dose Pharmacokinetic Parameters of Pretomanid in Healthy Adults

Parameter200 mg (Fasted)200 mg (Fed)1500 mg (Single Dose)Reference
Cmax (µg/mL) ~0.47 - 1.18~1.8~2.9[1][2]
AUC (µg·hr/mL) ~28.1~51.6N/A[1]
Tmax (hr) 4 - 54 - 5~5[2][3]
t½ (hr) 16 - 2016 - 2016 - 18[2][3]
CL/F (L/hr) 7.63.9N/A[1]
Vd/F (L) 180 ± 51.397.0 ± 17.2N/A[1]

N/A: Not Available

Table 2: Multiple-Dose Pharmacokinetic Parameters of Pretomanid

Parameter200 mg (Daily)600 mg (Daily)Reference
Cmax (µg/mL) 2 - 4~1.8[1][2]
Steady State Achieved in 5-6 daysAchieved in 5-6 days[3]
Accumulation Ratio ~2N/A[3]

Note: Pharmacokinetic parameters can be influenced by co-administration of other drugs. For instance, rifampin has been shown to decrease pretomanid exposure.[2][4]

Experimental Protocols

Bioanalytical Method for Pretomanid Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of pretomanid in human plasma using liquid-liquid extraction and LC-MS/MS with a deuterated internal standard (IS), such as Pretomanid-d5 (a suitable alternative for this compound).[1]

1. Materials and Reagents

  • Pretomanid analytical standard

  • This compound or Pretomanid-d5 (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions

  • Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve pretomanid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound/d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the pretomanid stock solution in methanol to create calibration standards.

  • Internal Standard Spiking Solution (500 ng/mL): Dilute the internal standard stock solution in ethyl acetate.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Sonicate the thawed samples for approximately 5 minutes.

  • Aliquot 40 µL of water into 1.5 mL microcentrifuge tubes.

  • Add 40 µL of each plasma sample, standard, or QC to the corresponding tube.

  • Add 300 µL of the internal standard spiking solution (500 ng/mL in ethyl acetate) to all tubes except for the double blank (add 300 µL of ethyl acetate to the double blank).

  • Vortex mix for 10-15 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a new set of tubes.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 15% Mobile Phase A and 85% Mobile Phase B).

  • Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Agilent Poroshell C18 column or equivalent.[1][5]

  • Mobile Phase: Isocratic elution with 15% Mobile Phase A (0.1% formic acid in water) and 85% Mobile Phase B (0.1% formic acid in acetonitrile).[1]

  • Flow Rate: 400 µL/min.[1][5]

  • Injection Volume: 10 µL.[1]

  • Autosampler Temperature: ~8°C.[1]

  • Run Time: 4 minutes.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pretomanid: m/z 360.2 → 175.0[1]

    • Pretomanid-d5: m/z 365.2 → 175.0[1]

5. Calibration Curve and Quantification

  • The calibration curve is constructed by plotting the peak area ratio of pretomanid to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

  • The concentration of pretomanid in the QC and unknown samples is determined from the calibration curve.

  • The typical calibration range for this assay is 10 - 10,000 ng/mL.[1][5]

6. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1]

  • Accuracy and Precision: Inter- and intra-day precision should be <15% CV (coefficient of variation), and accuracy should be within ±15% of the nominal value.[1][5]

  • Recovery: The extraction recovery of pretomanid should be consistent and reproducible. A recovery of around 72.4% has been reported.[1][5]

  • Stability: The stability of pretomanid should be evaluated under various conditions, including short-term bench-top, long-term storage (-80°C), and freeze-thaw cycles.[1]

Visualizations

Pharmacokinetic_Analysis_Workflow cluster_study_conduct Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_data_analysis Data Analysis & Reporting Subject Subject Dosing Sample_Collection Blood Sample Collection (Time-points) Subject->Sample_Collection Plasma_Processing Plasma Separation & Storage (-80°C) Sample_Collection->Plasma_Processing Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (Peak Area Ratios) LCMS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Data_Acquisition->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, AUC, t½) PK_Modeling->Parameter_Calc Report Final Report Parameter_Calc->Report Bioanalytical_Method_Workflow Start Plasma Sample (40 µL) Add_IS Add Internal Standard (this compound in Ethyl Acetate) Start->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Extract_Supernatant Extract Organic Layer Vortex_Centrifuge->Extract_Supernatant Evaporate Evaporate to Dryness Extract_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

Application Notes and Protocols for Pretomanid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of Pretomanid in plasma for quantitative analysis, targeting researchers, scientists, and drug development professionals. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction

Pretomanid (formerly PA-824) is a nitroimidazole antibiotic used in combination with other drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2][3] Accurate quantification of Pretomanid in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure its efficacy and safety. This document outlines two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), providing step-by-step protocols and associated performance data.

Method 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for separating Pretomanid from plasma components, which can interfere with analysis. This technique offers good recovery and minimizes matrix effects.[4][5][6][7]

Experimental Protocol

A validated LC-MS/MS method for the quantification of Pretomanid in human plasma utilizes LLE for sample preparation.[4][5][6][7]

Materials:

  • Human plasma samples

  • Pretomanid analytical standard

  • Internal Standard (IS) solution (e.g., a structural analog)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Reconstitution solution (compatible with LC mobile phase)

  • Polypropylene tubes (1.5 ml)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Pipette 40 µl of human plasma (sample, quality control, or blank) into a 1.5 ml polypropylene tube.[5]

  • Internal Standard Addition: Add the internal standard solution to each tube (except for the blank matrix).

  • Extraction: Add the organic extraction solvent.

  • Vortexing: Vortex the tubes to ensure thorough mixing of the plasma and extraction solvent.

  • Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solution.

  • Injection: Inject a 10 µl sample volume into the LC-MS/MS system for analysis.[5]

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis Plasma 40 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Solution Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Liquid-Liquid Extraction Workflow for Pretomanid.

Quantitative Data Summary
ParameterResultReference
Recovery 72.4%[4][5][6][7]
Calibration Range 10 – 10,000 ng/ml[4][5][6][7]
Inter-day Precision (%CV) < 9%[4][5][6]
Intra-day Precision (%CV) < 9%[4][5][6]
Accuracy 95.2% - 110%[4][5][6]
Matrix Effect No significant effect observed[4][5][6]

Method 2: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample preparation, making it suitable for high-throughput analysis.[8] This technique involves adding a water-miscible organic solvent to the plasma sample to precipitate the proteins.[8]

Experimental Protocol

This protocol is for the simultaneous determination of Pretomanid and Pyrazinamide in rat plasma using LC-MS/MS.[9]

Materials:

  • Rat plasma samples (100 µL)

  • Pretomanid and Pyrazinamide analytical standards

  • Internal Standard (IS) solution (Metronidazole, 1 µg/mL)

  • Acetonitrile (protein precipitating agent)

  • Methanol (reconstitution solvent)

  • Polypropylene tubes

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Take 100 µL of rat plasma in a tube.[9]

  • Internal Standard Addition: Add 10 µL of the internal standard solution (1 µg/mL).[9]

  • Protein Precipitation: Add 800 µL of acetonitrile to the plasma sample.[9]

  • Vortexing: Vortex the mixture for 5 minutes.[9]

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Transfer 500 µL of the protein-free supernatant to a new tube.[9]

  • Evaporation: Evaporate the supernatant to dryness at 40 °C under a nitrogen stream.[9]

  • Reconstitution: Dissolve the resulting extract in 50 µL of methanol.[9]

  • Final Centrifugation: Vortex for 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.[9]

  • Injection: Inject a 5 µL aliquot of the supernatant into the LC-MS system.[9]

Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis Plasma 100 µL Plasma Sample Add_IS Add 10 µL IS Plasma->Add_IS Add_ACN Add 800 µL Acetonitrile Add_IS->Add_ACN Vortex1 Vortex 5 min Add_ACN->Vortex1 Centrifuge1 Centrifuge 10,000 rpm Vortex1->Centrifuge1 Transfer Transfer 500 µL Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 50 µL Methanol Evaporate->Reconstitute Vortex2 Vortex 3 min Reconstitute->Vortex2 Centrifuge2 Centrifuge 10,000 rpm Vortex2->Centrifuge2 LCMS Inject 5 µL into LC-MS Centrifuge2->LCMS

Caption: Protein Precipitation Workflow for Pretomanid.

Quantitative Data Summary
ParameterPretomanidPyrazinamideReference
Calibration Range 50–7,500 ng/mL500–75,000 ng/mL[9][10]
Lower Limit of Quantification (LLOQ) 50 ng/mL500 ng/mL[9]
Precision (%RSD) < 15%< 15%[9][10]
Accuracy (%RE) within ±15%within ±15%[9][10]
Recovery Not specified for individual compoundsNot specified for individual compounds[9]
Matrix Effect Within acceptable limitsWithin acceptable limits[9][10]

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is another common technique for sample clean-up that can provide high recovery and remove interfering substances.[11] While a specific, detailed protocol for Pretomanid in plasma using SPE was not identified in the provided search results, a general workflow for small molecules is presented below. C18 columns are commonly used for the extraction of steroids and other small molecules from plasma and tissue samples.[11]

General Experimental Protocol
  • Column Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.

  • Sample Loading: The plasma sample, often pre-treated (e.g., diluted or acidified), is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analyte of interest.

  • Elution: A strong organic solvent is used to elute the retained Pretomanid from the cartridge.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the analytical method.

Workflow Diagram

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Sample Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Plasma Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Pretomanid Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: General Solid-Phase Extraction Workflow.

Conclusion

The choice of sample preparation method for Pretomanid quantification in plasma depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment. Liquid-liquid extraction provides excellent clean-up and recovery, while protein precipitation offers a simpler and faster workflow suitable for a large number of samples. Solid-phase extraction is another powerful technique that can be optimized for high selectivity and recovery. The protocols and data presented here provide a comprehensive guide for researchers to select and implement an appropriate sample preparation strategy for their analytical needs.

References

Application of Pretomanid-d4 in Tuberculosis Drug Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pretomanid-d4, a deuterated analog of the anti-tuberculosis drug Pretomanid, in drug development studies. The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Pretomanid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures the accuracy and precision of pharmacokinetic and other drug metabolism studies essential for the clinical development of Pretomanid.

Introduction to Pretomanid

Pretomanid is a novel nitroimidazooxazine antimicrobial agent with potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2] It is a key component of the BPaL regimen (bedaquiline, pretomanid, and linezolid), which is approved for the treatment of adults with extensively drug-resistant (XDR-TB) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB).[2] Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis.[1][3] Its mechanism of action is twofold: under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[4] Under anaerobic conditions, it acts as a respiratory poison through the release of nitric oxide.[4]

Role of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. Deuterated analogs of the analyte, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS assays. This is because their chromatographic behavior and ionization efficiency are nearly identical to the non-deuterated analyte, but they can be distinguished by their difference in mass-to-charge ratio (m/z). The use of this compound compensates for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects, thereby improving the accuracy and precision of Pretomanid quantification.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Pretomanid using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for Pretomanid Quantification
ParameterValueReference
Internal Standard Deuterated Pretomanid (PA-824-d5 / C14H7D5F3N3O5)[5][6]
Biological Matrix Human Plasma[5][6]
Sample Volume 25.0 µL - 40 µL[5][6]
Extraction Method Liquid-Liquid Extraction[5]
Chromatography UPLC / HPLC with C18 column[5][6]
Mobile Phase Acetonitrile, Water, Formic Acid[5][6]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
Pretomanid MRM Transition (m/z) 360.2 → 175.0[5]
Pretomanid-d5 MRM Transition (m/z) 365.2 → 175.0[5]
Calibration Range 10.0 - 10,000 ng/mL[5][6]
Table 2: Validation Parameters of LC-MS/MS Assay for Pretomanid
ParameterResultReference
Intra-day Precision (%CV) < 9%[5]
Inter-day Precision (%CV) < 9%[5]
Accuracy 95.2% - 110%[5]
Recovery 72.4%[5]
Matrix Effect No significant effect observed[5]
Table 3: Pharmacokinetic Parameters of Pretomanid in Humans
ParameterValueConditionReference
Tmax (Time to maximum concentration) ~5 hours-[5]
Cmax (Maximum concentration) 2000 - 4000 ng/mLFollowing 200 mg dose[5]
Cmax (average range) 465.3 – 1,183 ng/ml50 mg – 200 mg doses[5]

Experimental Protocols

Protocol for Quantification of Pretomanid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a generalized procedure based on published methods.[5][6] Researchers should perform their own method development and validation.

4.1.1. Materials and Reagents

  • Pretomanid analytical standard

  • This compound (or Pretomanid-d5) internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

4.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Pretomanid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions of Pretomanid by serial dilution of the stock solution to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in the extraction solvent (e.g., ethyl acetate).

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 40 µL of each plasma sample, standard, or QC into a microcentrifuge tube.

  • Add 300 µL of the internal standard working solution to each tube (except for the double blank, to which 300 µL of extraction solvent without IS is added).

  • Vortex the tubes for 1 minute to mix thoroughly.

  • Centrifuge the tubes at approximately 16,000 x g for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 80:20:0.1, acetonitrile:water:formic acid, v/v/v).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted samples to an autosampler vial or plate for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

  • Inject 10 µL of the prepared sample onto the LC-MS/MS system.

  • Perform chromatographic separation on a C18 column with an isocratic or gradient elution using a mobile phase consisting of acetonitrile, water, and formic acid.

  • Detect Pretomanid and this compound using a tandem mass spectrometer in positive ESI mode with MRM.

    • Monitor the transition m/z 360.2 → 175.0 for Pretomanid.

    • Monitor the transition m/z 365.2 → 175.0 for Pretomanid-d5.

  • Integrate the peak areas for both the analyte and the internal standard.

4.1.5. Data Analysis

  • Calculate the peak area ratio of Pretomanid to this compound for each sample, standard, and QC.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of Pretomanid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Mechanism of Action of Pretomanid

Pretomanid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid Pretomanid_ext->Pretomanid_int enters cell Ddn Ddn (Nitroreductase) Pretomanid_int->Ddn MycolicAcid Mycolic Acid Synthesis Pretomanid_int->MycolicAcid inhibits Ddn->MycolicAcid active form acts on NO Nitric Oxide (NO) Release Ddn->NO active form causes CellWall Cell Wall Integrity MycolicAcid->CellWall maintains Bactericidal_aerobic Bactericidal Effect (Replicating Mtb) CellWall->Bactericidal_aerobic loss leads to RespiratoryPoison Respiratory Poisoning NO->RespiratoryPoison causes Bactericidal_anaerobic Bactericidal Effect (Non-replicating Mtb) RespiratoryPoison->Bactericidal_anaerobic leads to

Caption: Mechanism of action of Pretomanid in M. tuberculosis.

Experimental Workflow: Pharmacokinetic Study using this compound

PK_Workflow cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_data Data Analysis Dosing Administer Pretomanid to Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma Spiking Spike Plasma Samples with this compound (IS) Plasma->Spiking Extraction Liquid-Liquid Extraction of Pretomanid and IS Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Pretomanid Concentration LCMS->Quantification PK_Model Pharmacokinetic Modeling and Analysis Quantification->PK_Model Report Generate PK Parameters (Cmax, Tmax, AUC, etc.) PK_Model->Report

Caption: Workflow for a pharmacokinetic study of Pretomanid.

References

Application Notes and Protocols for Pretomanid-d4 in In Vitro and In Vivo Experimental Designs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Pretomanid-d4 in both laboratory (in vitro) and animal (in vivo) experimental settings. This compound, a deuterated analog of the anti-tuberculosis drug Pretomanid, serves as an invaluable tool, primarily as an internal standard in quantitative bioanalysis. This document outlines its application in key experimental workflows, from determining drug efficacy against Mycobacterium tuberculosis to analyzing its pharmacokinetic profile.

In Vitro Applications

Bioanalytical Method for Pretomanid Quantification in Plasma using LC-MS/MS

This compound is crucial as an internal standard (IS) for the accurate quantification of Pretomanid in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision of the measurement.[1][2]

Experimental Protocol: Quantification of Pretomanid in Human Plasma

This protocol describes a validated method for determining Pretomanid concentrations in human plasma.[1][2][3][4]

a. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, calibration standards (STD), and quality controls (QC) at room temperature.

  • Vortex samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 40 µL of plasma sample, STD, or QC.

  • Add 300 µL of internal standard working solution (this compound in ethyl acetate at a concentration of 500 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 16,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1260 HPLC system or equivalent.[5]

  • Column: Agilent Poroshell C18, 50 mm × 4.6 mm, 2.7 µm.[1][2][3][4]

  • Mobile Phase: Isocratic elution with 15% Mobile Phase A (0.1% formic acid in water) and 85% Mobile Phase B (0.1% formic acid in acetonitrile).[1]

  • Flow Rate: 400 µL/min.[1][2][3][4]

  • Injection Volume: 10 µL.

  • MS System: AB Sciex API 3200 triple quadrupole mass spectrometer or equivalent.[1][2][3][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Pretomanid: m/z 360.2 → 175.1[6][7]

    • This compound (IS): m/z 365.2 → 175.0[1]

Data Presentation: Pretomanid LC-MS/MS Assay Validation Parameters

ParameterResultReference
Calibration Range10 - 10,000 ng/mL[1][2][3][4]
Inter-day Precision (%CV)< 9%[1][2][3][4]
Intra-day Precision (%CV)< 9%[1][2][3][4]
Accuracy95.2% - 110%[1][2][3][4]
Recovery72.4%[1][2][3][4]
Lower Limit of Quantification (LLOQ)10 ng/mL[1]

Workflow for LC-MS/MS Quantification of Pretomanid

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Ratio of Analyte to IS d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the quantification of Pretomanid in plasma using LC-MS/MS with this compound as an internal standard.

In Vitro Anti-mycobacterial Activity Assays

The following protocols are for determining the efficacy of Pretomanid against Mycobacterium tuberculosis (Mtb).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of Pretomanid that inhibits the visible growth of Mtb.[8][9][10]

  • Prepare a stock solution of Pretomanid in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of Pretomanid in Middlebrook 7H9 broth supplemented with OADC.

  • Prepare an inoculum of Mtb (e.g., H37Rv) and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with broth only as a negative control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of Pretomanid that shows no visible growth.[10]

Data Presentation: MIC of Pretomanid against M. tuberculosis

Mtb Strain TypeMIC Range (µg/mL)Reference
Drug-Susceptible0.015 - 0.25[11]
Drug-Resistant0.03 - 0.53[11]
H37Rv (Reference Strain)0.06 - 0.25[12]
Lineage 1~1.0[13][14]
Lineages 2, 3, 4, 7~0.125[14]

Experimental Protocol: Intracellular Activity in Macrophages

This assay evaluates the ability of Pretomanid to kill Mtb residing within macrophages.[1][11][12][15]

  • Culture and differentiate a human monocytic cell line (e.g., THP-1) into macrophages using PMA.[5]

  • Infect the macrophage monolayer with Mtb (e.g., H37Rv) at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh culture medium containing various concentrations of Pretomanid.

  • Incubate the infected and treated cells for a specified period (e.g., 4 days).

  • Lyse the macrophages to release the intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting the colony-forming units (CFUs) after incubation.

  • Calculate the reduction in intracellular CFUs compared to untreated control cells.

Data Presentation: Intracellular Efficacy of Pretomanid

Cell LineMtb StrainPretomanid ConcentrationIncubation TimeLog10 CFU ReductionReference
THP-1H37Rv1.3 µg/mL4 daysSignificant reduction[11]
Murine BMDMErdman1.3 µg/mL4 daysIncreased potency in activated macrophages[11]

Mechanism of Action of Pretomanid

Pretomanid is a prodrug that requires activation within the mycobacterium. Its mechanism of action is twofold, targeting both replicating and non-replicating bacteria.[4][16]

cluster_activation Prodrug Activation cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Non-replicating Mtb) Pretomanid Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid->Ddn Activated_Pretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Pretomanid F420H2 Reduced Coenzyme F420 F420H2->Ddn Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibits Respiration Cellular Respiration Activated_Pretomanid->Respiration Inhibits (Respiratory Poison) Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Bacterial_Death Bacterial Death Respiration->Bacterial_Death

Caption: Simplified signaling pathway of Pretomanid's mechanism of action in Mycobacterium tuberculosis.

In Vivo Applications

Efficacy Study in a Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new anti-tuberculosis drugs. The BALB/c mouse model is commonly used for this purpose.[17][18]

Experimental Protocol: Pretomanid Efficacy in BALB/c Mice

  • Infection: Infect female BALB/c mice via aerosol with a low dose of Mtb (e.g., H37Rv) to establish a chronic infection.

  • Treatment Initiation: Begin treatment approximately 2-4 weeks post-infection.

  • Drug Administration: Administer Pretomanid orally (e.g., by gavage) once daily at the desired dose (e.g., 100 mg/kg). Pretomanid is often formulated in a vehicle like 0.5% carboxymethylcellulose.

  • Treatment Duration: Treat the mice for a specified period, typically 4 to 8 weeks.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

  • Data Analysis: Compare the mean CFU counts in the lungs and spleens of treated mice to those of untreated control mice to determine the reduction in bacterial load.

Data Presentation: In Vivo Efficacy of Pretomanid in Murine Model

Mouse StrainMtb StrainPretomanid Dose (mg/kg/day)Treatment DurationOrganLog10 CFU Reduction (vs. Control)Reference
BALB/cH37Rv1001 monthLungs>1.0[17]
C3HeB/FeJHN878100 (in BPaL regimen)2 monthsLungsSignificant reduction[18]
Pharmacokinetic Study in Animal Models

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is used as the internal standard for the quantification of Pretomanid in plasma samples collected from these studies.

Experimental Protocol: Pharmacokinetic Analysis in Rats

  • Dosing: Administer a single oral dose of Pretomanid to Sprague-Dawley rats (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Pretomanid in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard (as described in the in vitro section).

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation: Pharmacokinetic Parameters of Pretomanid in Animal Models

Animal SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Rat20Oral2.8 ± 0.54.0 ± 0.035.4 ± 6.25.1 ± 0.9
Mouse25Oral--~30-
Guinea Pig100Oral1.7428.116.9[18]

Workflow for In Vivo Efficacy and PK Studies

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_pk Pharmacokinetic Arm cluster_efficacy Efficacy Arm i1 Aerosol Infection of Mice with M. tuberculosis i2 Establishment of Chronic Infection i1->i2 t1 Oral Administration of Pretomanid i2->t1 t2 Daily Dosing for 4-8 Weeks t1->t2 pk1 Serial Blood Sampling t2->pk1 e1 Euthanasia and Organ Harvest t2->e1 pk2 Plasma Separation pk1->pk2 pk3 LC-MS/MS Analysis (with this compound) pk2->pk3 pk4 PK Parameter Calculation pk3->pk4 e2 Organ Homogenization e1->e2 e3 Plating and CFU Enumeration e2->e3 e4 Determination of Bacterial Load Reduction e3->e4

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Pretomanid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects when using Pretomanid-d4 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing Pretomanid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of Pretomanid. These effects are a major concern in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) because they can lead to inaccurate measurement of Pretomanid concentrations. The primary cause is the competition between Pretomanid and matrix components for ionization in the mass spectrometer's ion source.

Q2: I am using this compound, a deuterated internal standard. Shouldn't that compensate for matrix effects?

A2: Ideally, a deuterated internal standard like this compound, which is chemically almost identical to Pretomanid, will co-elute and experience the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always the case. A phenomenon known as "differential matrix effects" can occur where the analyte and the internal standard are affected differently by the sample matrix.[1] This can happen if there is a slight chromatographic separation between Pretomanid and this compound, exposing them to different matrix components as they elute.[1] Even minor differences in retention time can lead to significant variations in ionization efficiency.[2]

Q3: My this compound signal is low and inconsistent across samples. What are the potential causes?

A3: Several factors could contribute to a low and inconsistent signal for this compound:

  • Ion Suppression: The most common cause is ion suppression from matrix components co-eluting with the internal standard.[3][4][5]

  • Suboptimal Concentration: If the concentration of this compound is significantly lower than that of the endogenous matrix components, its signal can be suppressed.[6]

  • Isotopic Instability (H/D Exchange): Deuterium atoms in certain positions on a molecule can be susceptible to back-exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and a weaker signal.[1][6] It is crucial to use internal standards with deuterium labels in stable, non-exchangeable positions.[1]

  • Poor Quality or Degradation: The chemical or isotopic purity of the standard may be low, or it may have degraded due to improper storage and handling.[6]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity for all ions.[6]

Troubleshooting Guide

If you are experiencing issues with matrix effects when using this compound, follow this step-by-step guide to identify and resolve the problem.

Step 1: Assess the Presence and Magnitude of Matrix Effects

The first step is to confirm that matrix effects are indeed the root cause of your analytical issues.

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To quantify the extent of ion suppression or enhancement on Pretomanid and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare Pretomanid standards at low, medium, and high concentrations in a clean solvent (e.g., mobile phase or reconstitution solvent). Add this compound at the working concentration.

    • Set B (Post-Extraction Spike): Extract six different lots of blank matrix (e.g., plasma) using your established sample preparation method. After the final extraction step, spike the extracted matrix with Pretomanid standards at the same low, medium, and high concentrations. Also, add this compound at the working concentration.

    • Set C (Pre-Extraction Spike): Spike blank matrix with Pretomanid standards at low, medium, and high concentrations and this compound at the working concentration before extraction.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) x 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) x 100

Data Interpretation:

Matrix Factor (MF) Interpretation
MF = 100%No significant matrix effect.
MF < 100%Ion suppression is occurring.
MF > 100%Ion enhancement is occurring.

A coefficient of variation (%CV) of the matrix factor across the different lots of matrix of >15% indicates significant variability in the matrix effect.

Step 2: Pinpoint the Source of the Matrix Effect

Once matrix effects are confirmed, identify the cause.

Troubleshooting Workflow

Troubleshooting_Matrix_Effects A Observe Inaccurate Results (Poor accuracy, precision, or linearity) B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF) and IS-Normalized MF B->C D MF ~ 100% and IS-Normalized MF ~ 1? C->D E MF < 85% or > 115%? D->E No G No Significant Matrix Effect (Investigate other causes) D->G Yes F Significant Matrix Effect Detected E->F Yes E->G No H Differential Matrix Effects? (IS-Normalized MF not ~1) F->H K Modify MS Parameters (Source conditions, ionization mode) F->K I Optimize Chromatography (Separate analyte/IS from interference) H->I Yes (Co-elution issue) J Improve Sample Preparation (SPE, LLE, Protein Precipitation) H->J No (General matrix cleanliness) L Re-evaluate Matrix Effect I->L J->L K->L M Issue Resolved L->M

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Step 3: Implement Mitigation Strategies

Based on your findings, apply one or more of the following strategies.

Mitigation Strategies for Pretomanid Matrix Effects

Strategy Detailed Methodology When to Use
Optimize Sample Preparation Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent to selectively extract Pretomanid and remove interfering phospholipids and salts.[7] Liquid-Liquid Extraction (LLE): Test different organic solvents and pH conditions to optimize the extraction of Pretomanid while leaving matrix components behind. A validated method for Pretomanid in plasma utilized LLE.[8][9][10] Protein Precipitation (PPT): While the simplest method, it is often the least effective at removing matrix components.[7] If used, ensure efficient protein removal and consider a subsequent clean-up step.When significant ion suppression is observed and a cleaner sample extract is needed.
Modify Chromatographic Conditions Change Mobile Phase: Adjust the pH of the mobile phase to alter the retention time of Pretomanid relative to interfering matrix components.[7] Gradient Optimization: Increase the gradient length or modify the slope to improve the separation between Pretomanid, this compound, and co-eluting matrix interferences. Alternative Column Chemistry: Test a different column stationary phase (e.g., PFP, Cyano) to achieve a different selectivity.When differential matrix effects are suspected due to slight separation of Pretomanid and this compound, or when an interference co-elutes directly with the analyte/IS peak.
Adjust Mass Spectrometer Parameters Optimize Ion Source Parameters: Adjust the ion source temperature, gas flows (nebulizer, auxiliary, collision), and spray voltage to find conditions that minimize the impact of matrix components on Pretomanid ionization. Change Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[11][12]As a complementary approach when sample preparation and chromatography optimization are insufficient.
Sample Dilution Dilute the sample extract with the initial mobile phase. This reduces the concentration of all components, including matrix interferences.If the assay has sufficient sensitivity to allow for dilution without compromising the lower limit of quantification (LLOQ).[13]

Signaling Pathway of Matrix Effects

Matrix_Effect_Pathway cluster_sample Sample Matrix cluster_lc LC System cluster_ms MS Ion Source (ESI) Analyte Pretomanid CoElution Co-elution Analyte->CoElution IS This compound IS->CoElution Matrix Endogenous Components (Phospholipids, Salts, etc.) Matrix->CoElution Ionization Ionization Process CoElution->Ionization Suppression Ion Suppression Ionization->Suppression Competition for charge/ droplet surface access Signal Reduced Analyte/IS Signal Suppression->Signal

Caption: The process of ion suppression due to matrix effects in LC-MS.

By systematically following this guide, researchers can effectively troubleshoot and mitigate matrix effects, ensuring the development of robust and reliable quantitative assays for Pretomanid.

References

Technical Support Center: Optimizing Pretomanid-d4 for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of Pretomanid-d4 as an internal standard (IS) in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in our analytical method?

This compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to the analyte, Pretomanid, but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. Its primary role is to compensate for variability during the analytical process, including sample preparation, injection volume differences, and instrument response fluctuations.[1][2][3] By adding a fixed concentration of this compound to every sample, calibrator, and quality control (QC), we can use the ratio of the analyte's response to the IS's response for accurate quantification.[1][4]

Q2: Why is it critical to optimize the concentration of this compound?

Optimizing the internal standard concentration is crucial for ensuring the accuracy, precision, and robustness of the bioanalytical method.[5][6]

  • Too Low Concentration: May result in a poor signal-to-noise ratio and high variability in the IS response, especially in samples with high levels of Pretomanid which could suppress the IS signal.

  • Too High Concentration: Can lead to detector saturation, ion suppression of the analyte (Pretomanid), and potential "crosstalk," where the isotopic impurity of the IS contributes to the analyte's signal, particularly at the Lower Limit of Quantification (LLOQ).[7]

The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without interfering with the analyte's measurement.

Q3: What are the characteristics of an ideally optimized this compound concentration?

An optimal concentration should yield an internal standard that:

  • Provides a consistent and reproducible peak area across all calibration standards, QCs, and unknown samples.

  • Does not cause ion suppression or enhancement of the Pretomanid signal.

  • Has a response that is high enough to be well above the instrument's noise level but not so high that it saturates the detector.

  • Ensures the analyte/IS peak area ratio is directly proportional to the analyte concentration across the entire calibration curve.

Experimental Protocol: Determining the Optimal this compound Concentration

This protocol describes an experiment to evaluate three different concentrations of this compound to select the most appropriate one for quantifying Pretomanid in human plasma.

1. Preparation of Stock and Working Solutions:

  • Pretomanid Stock (1 mg/mL): Accurately weigh 10 mg of Pretomanid and dissolve in 10 mL of methanol.

  • This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Pretomanid Working Solutions (for Calibration and QCs): Perform serial dilutions from the Pretomanid stock solution with 50:50 methanol:water to prepare working solutions for spiking into plasma to create calibration standards (e.g., 10-10,000 ng/mL) and quality control samples (Low, Mid, High).[8][9]

  • This compound Working Solutions (IS Working Solutions): Dilute the this compound stock solution with acetonitrile (ACN) to create three concentrations for testing:

    • IS-Low: 25 ng/mL

    • IS-Mid: 100 ng/mL

    • IS-High: 500 ng/mL

2. Sample Preparation (Protein Precipitation):

This experiment will be run in triplicate for each IS concentration.

  • Label three sets of 1.5 mL microcentrifuge tubes.

  • To each tube, add 50 µL of blank human plasma.

  • Spike with the appropriate Pretomanid working solution to prepare a full calibration curve and QC samples (Low, Mid, High) for each set.

  • For protein precipitation, add 150 µL of the designated IS Working Solution (IS-Low, IS-Mid, or IS-High) to the corresponding set of tubes.[10][11] The IS solution also serves as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11][12]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[12]

3. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell C18).[8][9]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 400-600 µL/min.[8][9]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Pretomanid Transition: m/z 360.1 → 175.1[13]

    • This compound Transition: m/z 364.1 → 179.1 (hypothetical, assuming 4 deuterium atoms on a stable part of the molecule).

4. Data Analysis:

  • Integrate the peak areas for both Pretomanid and this compound in all samples.

  • Calculate the coefficient of variation (%CV) of the this compound peak area across all samples for each of the three concentrations tested.

  • Calculate the Analyte/IS peak area ratios.

  • Construct a calibration curve for each IS concentration by plotting the peak area ratio against the Pretomanid concentration. Apply a linear regression (1/x² weighting).

  • Calculate the concentration of the QC samples using the regression equation from their respective calibration curves and determine the accuracy (% bias).

Data Presentation: Evaluating IS Concentration

The following tables summarize hypothetical data from the experiment described above.

Table 1: this compound (IS) Peak Area Response and Variability

IS ConcentrationMean IS Peak AreaIS Peak Area %CV (across all samples)Observation
25 ng/mL (IS-Low) 85,00025.6%High variability, potential for poor signal-to-noise at the LLOQ.
100 ng/mL (IS-Mid) 450,0004.2% Stable and consistent response across the analytical run.
500 ng/mL (IS-High) 2,800,00015.1%High response, potential for detector saturation and analyte suppression.

Table 2: Impact of IS Concentration on QC Sample Accuracy

QC LevelTarget Conc. (ng/mL)Calculated Conc. (ng/mL) at 25 ng/mL IS (% Accuracy)Calculated Conc. (ng/mL) at 100 ng/mL IS (% Accuracy)Calculated Conc. (ng/mL) at 500 ng/mL IS (% Accuracy)
Low QC 3038.1 (127.0%)31.2 (104.0%) 42.5 (141.7%)
Mid QC 300345.0 (115.0%)291.6 (97.2%) 351.3 (117.1%)
High QC 75008415.0 (112.2%)7680.0 (102.4%) 8925.0 (119.0%)

Based on the hypothetical data, the 100 ng/mL (IS-Mid) concentration is optimal. It provides a consistent IS peak area response (%CV < 15%) and yields the best accuracy for the QC samples (within ±15% of nominal values), indicating it effectively compensates for analytical variability without introducing interference.

Troubleshooting Guide

Q: My internal standard (this compound) response is highly variable across the analytical run (>20% CV). What are the potential causes?

  • Inconsistent Sample Preparation: This is a common cause, including pipetting errors during the addition of the IS or plasma, or incomplete mixing during the protein precipitation step.[2][14]

    • Solution: Ensure pipettes are calibrated. Vortex all samples for a consistent duration immediately after adding the IS.

  • Matrix Effects: Co-eluting substances from the plasma can suppress or enhance the ionization of the IS. A stable isotope-labeled IS should ideally co-elute with the analyte and experience the same matrix effects, but severe effects can still cause variability.[5][15]

    • Solution: Improve sample cleanup (e.g., use liquid-liquid extraction or solid-phase extraction instead of protein precipitation). Adjust chromatography to separate the IS from the interfering components.

  • Instrument Instability: Issues with the autosampler (inconsistent injection volumes) or a drifting mass spectrometer response can lead to variability.[14][15]

    • Solution: Run instrument performance qualifications. Check for clogs in the sample loop or syringe. Monitor system suitability samples throughout the run.

Q: The this compound signal appears to be suppressing the Pretomanid signal, especially at low concentrations. Why is this happening?

This typically occurs if the internal standard concentration is too high. The high abundance of IS ions can compete with the analyte ions for ionization in the mass spectrometer's source, reducing the analyte's signal.

  • Solution: Select a lower IS concentration. Based on our experiment, 100 ng/mL was effective. If suppression is still observed, test an even lower concentration (e.g., 50 ng/mL) and re-evaluate the performance.

Q: I am seeing a significant signal for Pretomanid in my blank samples (without analyte, only IS). What is the cause?

This is known as "crosstalk" and can be caused by:

  • Isotopic Impurity: The this compound standard may contain a small amount of unlabeled Pretomanid.[7]

    • Solution: According to regulatory guidelines, the response from the IS at the MRM transition of the analyte should not be more than 5% of the analyte's response at the LLOQ.[7] If it is higher, a new, purer batch of the internal standard may be required.

  • In-Source Fragmentation: The this compound could lose its deuterium atoms in the mass spectrometer source, generating an ion with the same mass as unlabeled Pretomanid.

    • Solution: Optimize MS source conditions (e.g., cone voltage, collision energy) to minimize fragmentation. Ensure the deuterium labels are on a chemically stable part of the molecule.[16]

Visualized Workflows and Logic

G cluster_prep 1. Solution Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis & Evaluation stock_analyte Prepare Pretomanid Stock (1 mg/mL) work_analyte Create Analyte Working Solutions stock_analyte->work_analyte stock_is Prepare this compound Stock (1 mg/mL) work_is Create IS Working Solutions (25, 100, 500 ng/mL) stock_is->work_is spike_plasma Spike Blank Plasma with Analyte Solutions (Calibrators & QCs) add_is Add 150 µL of IS Working Solution (Protein Precipitation) spike_plasma->add_is vortex Vortex to Mix add_is->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate evaluate Evaluate IS Variability & QC Accuracy integrate->evaluate select Select Optimal IS Concentration evaluate->select

Caption: Experimental workflow for optimizing this compound concentration.

G start High IS Variability Observed (>15% CV)? check_prep Review Sample Preparation Steps start->check_prep error_found Error Found? (e.g., Pipetting, Mixing) check_prep->error_found correct_prep Correct Protocol, Re-run Samples error_found->correct_prep Yes no_error No Obvious Error error_found->no_error No end Problem Resolved correct_prep->end check_matrix Investigate Matrix Effects no_error->check_matrix check_instrument Evaluate Instrument Performance no_error->check_instrument improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE) check_matrix->improve_cleanup improve_cleanup->end instrument_issue Instrument Issue Found? check_instrument->instrument_issue service_instrument Service Instrument, Re-run Samples instrument_issue->service_instrument Yes no_issue No Instrument Issue instrument_issue->no_issue No service_instrument->end

References

Technical Support Center: Pretomanid-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pretomanid and its deuterated internal standard, Pretomanid-d4, using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference reduces the signal intensity of the analyte, which can lead to inaccurate and imprecise measurements, and an underestimation of the analyte concentration.[3][4] Given that accurate quantification is critical in drug development, addressing ion suppression is paramount.

Q2: My this compound internal standard signal is low and variable. Could this be due to ion suppression?

A2: A low and inconsistent signal for your this compound internal standard is a strong indicator of ion suppression.[4] Other potential causes include suboptimal mass spectrometer parameters, degradation of the standard, or inefficient sample extraction.[4] Variable ion suppression between different samples is particularly problematic as it undermines the primary role of the internal standard, which is to normalize for variations in the analytical process.[3]

Q3: How can I confirm that ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[3][5][6] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal of this compound indicates the elution of matrix components that are causing ion suppression.[3]

Q4: Can the concentration of this compound itself contribute to ion suppression?

A4: Yes, it is possible. If the concentration of the deuterated internal standard is too high, it can compete with the native analyte (Pretomanid) for ionization, leading to suppression.[6] It is crucial to optimize the concentration of this compound to ensure it provides a stable signal without interfering with the quantification of Pretomanid.[6][7]

Troubleshooting Guide: Reducing Ion Suppression for this compound

This guide provides a systematic approach to diagnosing and mitigating ion suppression in your LC-MS/MS analysis of this compound.

Step 1: Assess the Extent of Ion Suppression

Before making changes to your method, it's important to confirm and quantify the degree of ion suppression.

  • Method: Post-Extraction Spike Analysis

  • Protocol:

    • Prepare two sets of samples.

    • Set A (Pre-Spike): Spike a known concentration of Pretomanid and this compound into a blank biological matrix before the extraction process.

    • Set B (Post-Spike): Extract a blank biological matrix. Spike the extracted matrix with the same concentration of Pretomanid and this compound.

    • Analysis: Analyze both sets of samples by LC-MS/MS.

    • Calculation:

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before they enter the mass spectrometer. [8]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects. [3][8]* Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind. [9]Published methods for Pretomanid have successfully used LLE. [10][11][12]* Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing a wide range of interfering compounds. [9] Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodTypical RecoveryRelative Ion SuppressionThroughputCost
Protein Precipitation (PPT)HighHighHighLow
Liquid-Liquid Extraction (LLE)Moderate to HighModerateModerateModerate
Solid-Phase Extraction (SPE)HighLowLow to ModerateHigh
Step 3: Refine Chromatographic Conditions

Optimizing the chromatographic separation can move the this compound peak away from co-eluting matrix interferences. [3]

  • Increase Chromatographic Resolution:

    • Use a column with a different stationary phase chemistry.

    • Optimize the mobile phase gradient to better separate this compound from interfering peaks.

    • Decrease the flow rate to improve separation efficiency. [2]* Employ a Diverter Valve: A diverter valve can be used to direct the flow to waste during the parts of the run where highly interfering compounds, such as salts and phospholipids, elute, and only direct the flow to the mass spectrometer when this compound is eluting.

Step 4: Adjust Mass Spectrometer Parameters

Fine-tuning the ion source parameters can help to minimize the impact of ion suppression. [4]

  • Optimize Ion Source Settings: Adjust the ion source temperature, nebulizer gas, and other source parameters to ensure efficient desolvation and ionization of this compound. [4]* Use a Different Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds. [7]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention times at which matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank extracted biological matrix

Procedure:

  • Set up the LC system with the analytical column.

  • Connect the outlet of the LC column to a T-connector.

  • Connect a syringe pump containing the this compound standard solution to the second port of the T-connector.

  • Connect the third port of the T-connector to the mass spectrometer's ion source.

  • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to monitor the MRM transition for this compound. A stable baseline signal should be observed.

  • Inject the blank extracted biological matrix onto the LC column and start the chromatographic run.

  • Monitor the this compound signal throughout the run. Any significant drop in the signal indicates the elution of interfering compounds causing ion suppression.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Ion Suppression A Low/Variable This compound Signal B Perform Post-Column Infusion Experiment A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation (LLE/SPE) C->D Yes I Investigate Other Causes (e.g., standard degradation) C->I No E Refine Chromatographic Separation D->E F Adjust MS Parameters E->F G Re-evaluate Performance F->G G->C H Method Optimized G->H Suppression Mitigated

Caption: A troubleshooting workflow for identifying and mitigating ion suppression.

cluster_sample_prep Sample Preparation Impact on Ion Suppression Start Biological Sample (Plasma, Serum) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PPT_result High Ion Suppression (Phospholipids, Salts remain) PPT->PPT_result LLE_result Moderate Ion Suppression (Some matrix components removed) LLE->LLE_result SPE_result Low Ion Suppression (Most interferences removed) SPE->SPE_result

Caption: The impact of different sample preparation techniques on ion suppression.

References

improving peak shape and resolution for Pretomanid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Pretomanid-d4. The focus is on improving peak shape and resolution during liquid chromatography experiments.

Troubleshooting Guides & FAQs

1. What causes peak tailing in my this compound chromatogram and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in liquid chromatography.[1][2] It can lead to inaccurate integration and reduced resolution. The primary causes and solutions are outlined below:

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[3] this compound, like its parent compound, has functional groups that can engage in these secondary interactions.

    • Solution: Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups.[3] Adjusting the mobile phase pH can also help. Operating at a low pH (e.g., with 0.1% formic acid) will protonate the silanol groups and reduce these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the packing bed has degraded, the column may need to be replaced.[4]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[3]

    • Solution: Minimize the length and internal diameter of all tubing.

2. My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still significantly impact analysis.[1][2]

  • Sample Overload: Injecting a sample that is too concentrated is a primary cause of fronting.[6]

    • Solution: Dilute the sample or decrease the injection volume.[6]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: A sudden physical change in the column packing bed, often due to operating outside the recommended pH or temperature ranges, can cause severe peak fronting.[8]

    • Solution: Ensure that the mobile phase pH and operating temperature are within the column manufacturer's specifications. If column collapse has occurred, the column will need to be replaced.[8]

3. How can I improve the resolution between this compound and other components in my sample?

Poor resolution can be due to broad peaks or insufficient separation between peaks. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention time and can improve the separation of closely eluting peaks.[9]

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and improve resolution.

  • Modify Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[9] However, it can also decrease retention time, so a balance must be found.

  • Change the Column:

    • Smaller Particle Size: Columns with smaller particles provide higher efficiency and better resolution.[9]

    • Longer Column: A longer column will also increase efficiency and resolution, but will lead to longer run times and higher backpressure.[9]

    • Different Stationary Phase: If optimizing mobile phase conditions is insufficient, changing to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide the necessary change in selectivity.

Quantitative Data Summary

The following tables summarize typical starting conditions for the analysis of Pretomanid, which can be adapted for this compound.

Table 1: LC-MS/MS Parameters for Pretomanid Analysis

ParameterValueReference
Column Agilent Poroshell C18[10][11][12][13]
Mobile Phase Isocratic elution[10][11][12][13]
Flow Rate 400 µL/min[10][11][12][13]
Injection Volume 5 µLNot explicitly stated, but a common starting point.
Column Temperature 25 °C[13]
Ionization Mode Electrospray Ionization (ESI), Positive[10][11][12][13]
MRM Transition (Pretomanid) m/z 360.2 → 175.0[10]
MRM Transition (Pretomanid-d5) m/z 365.2 → 175.0[10]

Table 2: RP-HPLC Parameters for Pretomanid Analysis

ParameterValueReference
Column Xtimate C18 (250mm × 4.6mm; 5µm)[14][15]
Mobile Phase Methanol: Acetonitrile: Ammonium phosphate buffer (55:40:05 v/v/v)[14][15]
Flow Rate 1.0 mL/min[14][15]
Detection Wavelength 262 nm[14][15]
Column Temperature AmbientNot explicitly stated in the provided text.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Pretomanid in Human Plasma

This protocol is adapted from a validated method and can be used as a starting point for this compound analysis.[10][11][12][13]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 40 µL of human plasma, add the internal standard solution (Pretomanid-d5).

    • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex to mix.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell C18.

    • Mobile Phase: Isocratic elution with an appropriate mixture of aqueous and organic solvents (e.g., acetonitrile and water with 0.1% formic acid).

    • Flow Rate: 400 µL/min.

    • Column Temperature: 25 °C.[13]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: This will need to be determined empirically, but based on the transition for Pretomanid-d5, it will likely be m/z 364.2 to a specific product ion. The precursor ion for this compound is expected to be [M+H]+ at m/z 364.2.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peak Shape Issues start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Contamination - Extra-column Volume is_tailing->tailing_causes Yes poor_resolution Poor Resolution is_fronting->poor_resolution No fronting_causes Potential Causes: - Sample Overload - Incompatible Solvent - Column Collapse is_fronting->fronting_causes Yes resolution_causes Potential Causes: - Insufficient Separation - Broad Peaks poor_resolution->resolution_causes tailing_solutions Solutions: - Use end-capped column - Adjust mobile phase pH - Reduce sample concentration - Use guard column - Minimize tubing length tailing_causes->tailing_solutions end Improved Peak Shape tailing_solutions->end fronting_solutions Solutions: - Dilute sample - Match sample solvent to mobile phase - Check column operating limits - Replace column if collapsed fronting_causes->fronting_solutions fronting_solutions->end resolution_solutions Solutions: - Optimize mobile phase - Adjust flow rate/temperature - Use a different column (smaller particles, longer, different stationary phase) resolution_causes->resolution_solutions resolution_solutions->end

Caption: Troubleshooting workflow for common peak shape problems.

ChromatographicParameters Chromatographic Parameters Affecting Peak Shape and Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Conditions Organic % Organic % Resolution Resolution Organic %->Resolution adjusts retention pH / Buffer pH / Buffer PeakShape Peak Shape (Tailing, Fronting) pH / Buffer->PeakShape affects tailing Solvent Type Solvent Type Solvent Type->Resolution changes selectivity Stationary Phase Stationary Phase Stationary Phase->PeakShape secondary interactions Stationary Phase->Resolution changes selectivity Particle Size Particle Size Particle Size->Resolution affects efficiency Dimensions (L x ID) Dimensions (L x ID) Dimensions (L x ID)->Resolution affects efficiency Flow Rate Flow Rate Flow Rate->Resolution affects efficiency Temperature Temperature Temperature->Resolution affects efficiency/retention Injection Volume Injection Volume Injection Volume->PeakShape affects fronting/tailing

References

Navigating Isotopic Cross-Contribution in Pretomanid Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Pretoria, South Africa - As the use of Pretomanid in the treatment of drug-resistant tuberculosis expands, the need for robust and accurate bioanalytical methods is paramount. A critical challenge in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Pretomanid is the potential for isotopic cross-contribution between the analyte and its stable isotope-labeled internal standard (SIL-IS). This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, assessing, and minimizing this phenomenon to ensure the integrity of their bioanalytical data.

This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to address specific issues encountered during Pretomanid analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Pretomanid analysis?

A1: Isotopic cross-contribution, also known as crosstalk, occurs when the signal from the naturally occurring isotopes of Pretomanid interferes with the signal of its co-eluting SIL-IS, or vice-versa, in an LC-MS/MS assay. Pretomanid's molecular formula (C₁₄H₁₂F₃N₃O₅) results in a predictable pattern of naturally occurring heavier isotopes (M+1, M+2, etc.) due to the presence of ¹³C, ²H, ¹⁵N, and ¹⁷O/¹⁸O. If the mass of one of these isotopes of Pretomanid is the same as the mass of the SIL-IS, it can lead to an artificially inflated signal for the internal standard, compromising the accuracy of the quantification.

Q2: Which stable isotope-labeled internal standards are commonly used for Pretomanid, and what are their typical MRM transitions?

A2: Deuterated forms of Pretomanid, such as Pretomanid-d4 and Pretomanid-d5, are frequently used as internal standards. The selection of an appropriate SIL-IS with a sufficient mass shift from the analyte is a key strategy to minimize potential cross-contribution.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pretomanid360.1175.1[1][2]
Pretomanid-d5365.2175.0[3]

Note: MRM transitions should be optimized in your laboratory for your specific instrument and conditions.

Q3: What is the potential impact of isotopic cross-contribution on bioanalytical data?

A3: Unaddressed isotopic cross-contribution can lead to several analytical issues, including:

  • Inaccurate quantification: Overestimation of the internal standard signal can lead to an underestimation of the true analyte concentration.

  • Non-linear calibration curves: The interference is often concentration-dependent, leading to a loss of linearity in the calibration curve, particularly at the upper and lower limits of quantification.

  • Poor assay precision and accuracy: The variability introduced by the cross-contribution can result in poor reproducibility of quality control samples.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to isotopic cross-contribution in your Pretomanid assays.

Issue 1: Non-linear calibration curve, especially at high concentrations.

Potential Cause: Contribution from the M+4 or M+5 isotopes of Pretomanid to the this compound or Pretomanid-d5 signal, respectively.

Troubleshooting Steps:

  • Assess Analyte Contribution to IS Channel:

    • Prepare a high-concentration standard of unlabeled Pretomanid at the Upper Limit of Quantification (ULOQ).

    • Inject this sample and monitor the MRM transition of the SIL-IS.

    • Any signal detected in the SIL-IS channel is indicative of cross-contribution from the analyte.

  • Optimize Chromatography:

    • Ensure baseline separation of Pretomanid from any potential isobaric interferences in the matrix. While the SIL-IS will co-elute, separating other matrix components can reduce overall signal complexity.

  • Select a Different Product Ion:

    • Investigate alternative fragmentation pathways for both the analyte and the SIL-IS. Selecting a product ion for the SIL-IS that is not formed from the corresponding isotopic peak of the analyte can eliminate the interference.

  • Mathematical Correction:

    • If the contribution is consistent and well-characterized, a mathematical correction can be applied to the data. However, this should be a last resort and requires thorough validation.

Issue 2: Poor accuracy and precision of Quality Control (QC) samples.

Potential Cause: Variable isotopic cross-contribution across different sample concentrations or matrix effects influencing the degree of interference.

Troubleshooting Steps:

  • Evaluate Isotopic Purity of SIL-IS:

    • Analyze a neat solution of the SIL-IS to check for the presence of any unlabeled Pretomanid. Impurities in the SIL-IS can contribute to the analyte signal.

  • Assess Matrix Effects:

    • Perform a post-extraction addition experiment to evaluate if matrix components are differentially affecting the ionization of Pretomanid and its isotopes.

  • Re-evaluate SIL-IS Concentration:

    • The concentration of the SIL-IS should be optimized to provide a stable and reproducible signal without being so high that minor isotopic impurities contribute significantly to the analyte signal at the Lower Limit of Quantification (LLOQ).

Quantitative Data: Theoretical Isotopic Abundance of Pretomanid and its Deuterated Analogs

Understanding the theoretical isotopic distribution is crucial for predicting and troubleshooting potential cross-contribution. The following table summarizes the calculated relative abundances of the major isotopologues for Pretomanid, this compound, and Pretomanid-d5.

CompoundMolecular FormulaMass (Da)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)M+4 Abundance (%)M+5 Abundance (%)
Pretomanid C₁₄H₁₂F₃N₃O₅359.07100.0015.892.150.220.02<0.01
This compound C₁₄H₈D₄F₃N₃O₅363.10100.0015.952.210.230.02<0.01
Pretomanid-d5 C₁₄H₇D₅F₃N₃O₅364.10100.0015.982.230.240.02<0.01

Note: These values are theoretical and may vary slightly based on the specific isotopic abundances of the elements from different sources. The data was calculated using an online isotope distribution calculator.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to SIL-IS Signal

Objective: To quantify the percentage of signal in the SIL-IS channel originating from a high concentration of the unlabeled analyte.

Procedure:

  • Prepare a solution of unlabeled Pretomanid in the appropriate biological matrix at the ULOQ.

  • Prepare a blank matrix sample.

  • Process both samples according to your established extraction procedure, but add the SIL-IS working solution only to the blank sample. To the ULOQ sample, add a corresponding volume of the solvent used for the SIL-IS working solution.

  • Analyze the extracted samples by LC-MS/MS.

  • Monitor the MRM transitions for both Pretomanid and the SIL-IS.

  • Calculation:

    • Measure the peak area of the signal in the SIL-IS channel for the ULOQ sample (Area_crosstalk).

    • Measure the peak area of the SIL-IS in the blank sample containing the SIL-IS (Area_IS).

    • % Contribution = (Area_crosstalk / Area_IS) * 100

Protocol 2: Assessment of SIL-IS Contribution to Analyte Signal

Objective: To determine if the SIL-IS contains unlabeled analyte that contributes to the analyte signal at the LLOQ.

Procedure:

  • Prepare a blank matrix sample spiked only with the working concentration of the SIL-IS.

  • Prepare an LLOQ sample containing both Pretomanid and the SIL-IS.

  • Process both samples using your validated extraction method.

  • Analyze the extracted samples by LC-MS/MS.

  • Monitor the MRM transitions for both Pretomanid and the SIL-IS.

  • Evaluation:

    • Measure the peak area in the analyte channel for the sample containing only the SIL-IS.

    • This area should be less than 20% of the analyte peak area at the LLOQ to be considered negligible, in line with general regulatory expectations for interference.

Visualizing the Workflow and Troubleshooting Logic

To further clarify the processes for assessing and mitigating isotopic cross-contribution, the following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.

Experimental_Workflow Experimental Workflow for Assessing Isotopic Cross-Contribution cluster_0 Analyte to IS Contribution cluster_1 IS to Analyte Contribution A Prepare ULOQ sample (Analyte only) C Extract both samples A->C B Prepare Blank + IS sample B->C D Analyze by LC-MS/MS C->D E Monitor Analyte and IS MRMs D->E F Calculate % Contribution E->F G Prepare Blank + IS sample I Extract both samples G->I H Prepare LLOQ sample (Analyte + IS) H->I J Analyze by LC-MS/MS I->J K Monitor Analyte and IS MRMs J->K L Compare signals at LLOQ K->L

Caption: Workflow for assessing isotopic cross-contribution.

Troubleshooting_Logic Troubleshooting Isotopic Cross-Contribution Start Issue Observed: Inaccurate Quantification or Non-Linear Calibration Assess_Crosstalk Perform Cross-Contribution Experiments (Protocol 1 & 2) Start->Assess_Crosstalk Is_Crosstalk_Significant Is Cross-Contribution Significant? Assess_Crosstalk->Is_Crosstalk_Significant Optimize_Chromatography Optimize Chromatographic Separation Is_Crosstalk_Significant->Optimize_Chromatography Yes No_Issue No Significant Crosstalk. Investigate Other Causes. Is_Crosstalk_Significant->No_Issue No Select_New_MRM Select Alternative Product Ions Optimize_Chromatography->Select_New_MRM Use_Higher_Mass_IS Consider SIL-IS with Higher Mass Difference Select_New_MRM->Use_Higher_Mass_IS Mathematical_Correction Apply Validated Mathematical Correction Use_Higher_Mass_IS->Mathematical_Correction Revalidate Re-validate Method Mathematical_Correction->Revalidate

Caption: Troubleshooting logic for isotopic interference.

By following the guidance and protocols outlined in this technical support center, researchers can confidently identify, evaluate, and mitigate isotopic cross-contribution in their Pretomanid bioanalytical assays, leading to more accurate and reliable data in the fight against tuberculosis.

References

Technical Support Center: Stability of Pretomanid-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Pretomanid-d4 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.

The stability of a deuterated internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. It is generally assumed that the stability of a deuterated compound is comparable to its non-deuterated counterpart. Therefore, this guide leverages stability data from studies on Pretomanid to provide a robust framework for working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in methanol, should be stored at low temperatures to ensure long-term stability. Based on available data for Pretomanid, stock solutions are stable for at least 4.5 months when stored at approximately -80°C. For shorter periods, storage at -20°C for up to one month is also acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q2: How stable is this compound in plasma at room temperature (bench-top stability)?

A2: this compound is expected to be stable in plasma at room temperature for at least 14.5 hours. This provides a sufficient window for sample processing, such as thawing, aliquoting, and extraction, without significant degradation. However, it is best practice to minimize the time biological samples are kept at room temperature.

Q3: What is the long-term stability of this compound in plasma?

A3: In human plasma, Pretomanid has been shown to be stable for at least 203 days when stored at -80°C. Short-term storage at -20°C for up to 9 days is also feasible before transferring to -80°C for long-term storage. In rat plasma, stability has been demonstrated for at least 45 days when frozen.

Q4: Can I subject plasma samples containing this compound to multiple freeze-thaw cycles?

A4: Yes, Pretomanid has been shown to be stable for at least three freeze-thaw cycles when stored at -80°C. To perform a freeze-thaw stability assessment, sample aliquots are frozen for at least 24 hours and then thawed completely at room temperature. This cycle is repeated three times before analysis.

Q5: Is this compound stable in whole blood?

A5: Pretomanid is stable in whole blood for up to 2 hours at room temperature. This indicates that after blood collection, there is a 2-hour window to process the sample and separate the plasma.

Q6: Are there any known factors that can cause degradation of this compound during sample analysis?

A6: While generally stable under typical bioanalytical conditions, forced degradation studies on Pretomanid have shown it is susceptible to degradation under strong basic (alkaline) conditions. No significant degradation was observed under acidic, oxidative, thermal, or photolytic stress conditions. Therefore, it is important to avoid exposing samples and extracts to high pH environments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound signal in stored plasma samples. Improper long-term storage temperature.Ensure samples are consistently stored at -80°C for long-term storage. Short-term storage at -20°C should not exceed 9 days.
Multiple freeze-thaw cycles beyond the validated limit.Limit the number of freeze-thaw cycles to a maximum of three. Aliquot samples into smaller volumes if repeated analysis is anticipated.
Inconsistent this compound peak areas within an analytical batch. Prolonged exposure of samples to room temperature on the bench-top.Process samples within the 14.5-hour bench-top stability window. Maintain a consistent and efficient sample preparation workflow.
Instability in the autosampler.Pretomanid has demonstrated on-instrument stability for at least 48 hours when stored at approximately 8°C in the autosampler. Ensure the autosampler is maintaining the set temperature.
Degradation of this compound during sample extraction. Use of a highly basic reagent or pH adjustment during the extraction process.Avoid strongly alkaline conditions. If pH adjustment is necessary, maintain a neutral or slightly acidic pH. Pretomanid is stable in acidic conditions.
Variable recovery of this compound. Inconsistent extraction procedure.Ensure the liquid-liquid extraction or protein precipitation protocol is followed precisely for all samples.
Potential for matrix effects from different plasma sources.While significant matrix effects have not been reported for Pretomanid, it is good practice to evaluate matrix effects from at least six different sources of the biological matrix during method validation.

Quantitative Stability Data Summary

The following tables summarize the stability of Pretomanid in various matrices and conditions. This data can be used as a reliable indicator for the stability of this compound.

Table 1: Stability of Pretomanid Stock and Working Solutions in Methanol

Stability Type Storage Condition Duration Concentration Outcome
Short-Term Stock SolutionRoom Temperature~4 hours1 mg/mLStable (% difference < 9%)
Long-Term Stock Solution~ -80°C~4.7 months1 mg/mLStable
Short-Term Working SolutionRoom Temperature2 hoursLow and High QC levelsStable
Short-Term Working Solution~ -20°C~72 hoursLow and High QC levelsStable
Long-Term Working Solution~ -80°C~77 daysN/AStable (% difference < 10%)

Table 2: Stability of Pretomanid in Human Plasma

Stability Type Storage Condition Duration Concentration Levels Outcome
Bench-TopRoom Temperature (~22°C)~14.5 hoursLow (25 ng/mL) & High (8000 ng/mL)Stable (% difference < 8%)
Freeze-Thaw3 cycles at ~ -80°CN/ALow (25 ng/mL) & High (8000 ng/mL)Stable (% difference < 8%)
Short-Term Matrix~ -20°C~9 daysLow (25 ng/mL) & High (8000 ng/mL)Stable
Short-Term Matrix~ -80°C~9 daysLow (25 ng/mL) & High (8000 ng/mL)Stable
Long-Term Matrix~ -80°C~203 daysLow (25 ng/mL) & High (8000 ng/mL)Stable
Whole BloodRoom Temperature2 hoursN/AStable
On-Instrument~8°C (Autosampler)48 hoursN/AStable (% difference < 6%)

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma

This protocol is adapted from a validated bioanalytical method for Pretomanid.

  • Sample Preparation: Prepare quality control (QC) samples at low (25 ng/mL) and high (8000 ng/mL) concentrations in K3EDTA human plasma.

  • Aliquoting: Aliquot the QC samples into individual polypropylene tubes.

  • Initial Freezing: Freeze all aliquots at approximately -80°C for at least 24 hours.

  • Freeze-Thaw Cycles:

    • Cycle 1: Remove the designated tubes from the freezer and allow them to thaw completely unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12-24 hours.

    • Cycle 2 & 3: Repeat the process for the second and third cycles.

  • Sample Analysis: After the third cycle, analyze the freeze-thaw samples along with a freshly prepared calibration curve and a set of reference QC samples that have not undergone freeze-thaw cycles.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The deviation should be within ±15%.

Protocol 2: Assessment of Long-Term Stability in Human Plasma

This protocol is based on established bioanalytical method validation guidelines.

  • Sample Preparation: Prepare QC samples at low and high concentrations in the appropriate biological matrix (e.g., K3EDTA human plasma).

  • Aliquoting and Storage: Aliquot the samples into a sufficient number of tubes to account for all time points. Store the tubes at the desired long-term storage temperature (e.g., -80°C).

  • Time Point Analysis: At each designated time point (e.g., 30, 90, 180 days), retrieve a set of QC samples from storage.

  • Sample Analysis: Analyze the long-term stability samples against a freshly prepared calibration curve.

  • Data Evaluation: The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration.

Visualizations

Stability_Workflow This compound Sample Stability Assessment Workflow cluster_prep Sample Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare QC Samples (Low & High Conc.) Aliquot Aliquot into Multiple Vials Prep->Aliquot LT_Storage Long-Term Storage (-80°C) Aliquot->LT_Storage FT_Cycles Freeze-Thaw Cycles (3x at -80°C) Aliquot->FT_Cycles BT_Stability Bench-Top (Room Temp) Aliquot->BT_Stability Analysis LC-MS/MS Analysis vs. Fresh Calibration Curve LT_Storage->Analysis FT_Cycles->Analysis BT_Stability->Analysis Compare Compare Measured vs. Nominal Concentration Analysis->Compare Accept Acceptance Criteria: Within ±15% Compare->Accept

Caption: Workflow for assessing this compound stability in biological matrices.

Logical_Relationship Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_conditions Stability Outcomes center This compound Stability Stable Stable center->Stable -80°C, -20°C Room Temp (short-term) Acidic/Neutral pH Unstable Unstable center->Unstable Strongly Alkaline pH >3 Freeze-Thaw Cycles Prolonged Room Temp Temp Temperature Temp->center Time Duration Time->center pH pH pH->center FT Freeze-Thaw Cycles FT->center Matrix Biological Matrix Matrix->center

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard?

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The key advantage is that it is chemically almost identical to the analyte.[1][2] This similarity ensures that it behaves in a nearly identical manner during sample preparation, chromatography, and ionization.[1][3][4] By adding a known amount of the deuterated internal standard to every sample, it can effectively compensate for variability in sample extraction, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][5][6]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted requirements are:

Purity TypeRecommended LevelRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1][5]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte present as an impurity in the internal standard solution, which can lead to an overestimation of the analyte's concentration, particularly at low levels.[1][5]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[1][5] The ideal number is determined by the analyte's molecular weight and the necessity to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently to be outside the natural isotopic distribution of the analyte, thereby preventing crosstalk.[1][5] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

Possible Causes and Solutions:

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix. This is more likely if the deuterium labels are in chemically unstable positions (e.g., on -OH, -NH groups).[1][7][8][9] This exchange alters the concentration of the deuterated standard over time.

    • Troubleshooting:

      • Review Labeling Position: Check the Certificate of Analysis to confirm that deuterium atoms are on stable positions (e.g., aromatic rings) and not on exchangeable sites.[1][7]

      • Control pH: Maintain a neutral pH for samples and mobile phases, as acidic or basic conditions can catalyze the exchange.[7][8]

      • Optimize MS Conditions: High ion source temperatures can sometimes promote H/D exchange.[7] Try reducing the source temperature.

      • Conduct a Stability Study: Incubate the internal standard in your sample matrix and mobile phase to assess its stability over time. A detailed protocol is provided below.

  • Impurity in the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity.[1][10] This leads to a persistent signal for the analyte even in blank samples, causing a positive bias in the results.[1][10]

    • Troubleshooting:

      • Assess Purity: Inject a high-concentration solution of the internal standard alone and monitor the analyte's mass transition.[1] A significant signal indicates the presence of the unlabeled analyte.

      • Consult the Certificate of Analysis (CoA): Review the CoA for the specified isotopic and chemical purity.[1]

      • Contact the Supplier: If you detect significant unlabeled analyte, contact the supplier for a higher purity batch.[1]

  • Chromatographic Isotope Effect: The deuterated internal standard may have a slightly different retention time than the analyte.[1] If they do not co-elute perfectly, they can be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[1][11]

    • Troubleshooting:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation.[1]

      • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[1]

      • Consider Alternative Labeled Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[7]

Issue 2: Drifting Internal Standard Signal

Symptoms:

  • The internal standard signal gradually decreases or increases over an analytical run.

Possible Causes and Solutions:

  • Deuterium Exchange: As described above, the exchange of deuterium for hydrogen can lead to a decreasing signal for the deuterated standard and a corresponding increase in the signal of the unlabeled analyte.[1][8]

    • Troubleshooting:

      • Perform a stability study as detailed in the experimental protocols section.

      • Adjust the pH of your solvents to be more neutral.[1]

      • Choose a standard with deuterium labels on more stable positions.[1]

  • System Carryover: Residual analyte or internal standard from previous injections can adsorb to surfaces in the autosampler or LC system and leach out in subsequent runs.

    • Troubleshooting:

      • Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time.[1]

      • Passivate the System: Make several injections of a high-concentration standard to saturate active sites before running samples.[1]

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange

Objective: To determine if the deuterated internal standard is stable in the analytical solutions over the course of a typical run.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

    • Solution C: The deuterated internal standard only in the sample diluent.

  • Initial Analysis (T=0):

    • Inject Solution A to establish the baseline response for both the analyte and the internal standard.

    • Inject Solution B to confirm the initial purity of the internal standard.[1]

  • Incubation:

    • Store Solutions B and C at the autosampler temperature for the maximum expected duration of a sample sequence (e.g., 24 hours).[1]

  • Final Analysis (T=final):

    • Re-inject Solutions B and C.[1]

  • Data Analysis:

    • In the chromatograms from the incubated solutions, quantify the peak area at the retention time and m/z of the unlabeled analyte.[1]

    • An increase in this peak area compared to the T=0 injection of Solution B is indicative of deuterium exchange.[1]

Protocol 2: Quantifying Isotopic Purity and Contribution of Unlabeled Analyte

Objective: To determine the amount of unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration Internal Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.[5]

  • LC-MS/MS Analysis:

    • Inject this high-concentration solution and monitor the mass transition of the unlabeled analyte.[10]

  • Data Analysis:

    • The presence of a peak at the analyte's retention time and mass transition confirms the presence of the unlabeled analyte as an impurity.[10]

    • The peak area can be used to calculate the percentage of the unlabeled analyte in the deuterated internal standard.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Quantification Start Inaccurate Quantification or Poor Precision Check_Purity Assess Internal Standard Purity Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Exchange Investigate Isotopic Exchange (H/D) Exchange_OK No Exchange Detected? Check_Exchange->Exchange_OK Check_Coelution Verify Analyte/IS Co-elution Coelution_OK Co-elution Confirmed? Check_Coelution->Coelution_OK Purity_OK->Check_Exchange Yes Contact_Supplier Contact Supplier for Higher Purity IS Purity_OK->Contact_Supplier No Exchange_OK->Check_Coelution Yes Optimize_pH Optimize pH and/or MS Conditions Exchange_OK->Optimize_pH No Optimize_Chroma Optimize Chromatography Coelution_OK->Optimize_Chroma No Problem_Solved Problem Resolved Coelution_OK->Problem_Solved Yes Contact_Supplier->Problem_Solved Optimize_pH->Problem_Solved Optimize_Chroma->Problem_Solved

Caption: Troubleshooting workflow for inaccurate quantification.

Isotopic_Exchange_Pathway Factors Leading to Isotopic Exchange Labile_Deuterium Labile Deuterium Position (-OH, -NH, alpha-carbonyl) Isotopic_Exchange Isotopic Exchange (H/D Back-Exchange) Labile_Deuterium->Isotopic_Exchange Extreme_pH Extreme pH Conditions (Acidic or Basic) Extreme_pH->Isotopic_Exchange High_Temp High Temperature (Sample Prep, Ion Source) High_Temp->Isotopic_Exchange Inaccurate_Results Inaccurate Quantification Isotopic_Exchange->Inaccurate_Results

Caption: Factors contributing to isotopic exchange.

References

Technical Support Center: Enhancing Pretomanid-d4 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pretomanid-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in analytical methods?

This compound is the deuterium-labeled version of Pretomanid.[1] Its primary application in quantitative analysis is as an internal standard (IS) for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard is a common practice in bioanalytical methods to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the unlabeled analyte (Pretomanid).

Q2: What are the typical lower limits of quantification (LLOQ) for Pretomanid in human plasma using LC-MS/MS with this compound as an internal standard?

Validated LC-MS/MS methods have achieved LLOQs for Pretomanid in human plasma ranging from approximately 9.8 ng/mL to 10 ng/mL.[3][4][5][6] The specific LLOQ can vary depending on the instrumentation, sample preparation method, and matrix.

Q3: What are some common issues that can lead to poor sensitivity or high variability in this compound detection?

Several factors can impact the detection of this compound:

  • Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion selection, collision energy, or other source parameters can significantly reduce signal intensity.

  • Matrix Effects: Endogenous components in biological samples can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[7][8][9]

  • Inefficient Sample Preparation: Poor recovery of this compound during extraction will result in a weak signal.

  • Degradation of the Internal Standard: Although stable isotopes are generally robust, improper storage or harsh experimental conditions could potentially lead to degradation.

  • Interference: Co-eluting substances with similar mass-to-charge ratios can interfere with the detection of this compound.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Peak for this compound

Possible Causes & Solutions

Cause Troubleshooting Step
Incorrect Mass Spectrometer Parameters Verify the precursor and product ion m/z values for this compound. Optimize collision energy and other source-dependent parameters (e.g., declustering potential, entrance potential) by infusing a standard solution of this compound.
Inefficient Extraction from Matrix Evaluate the extraction efficiency of your method. A validated liquid-liquid extraction (LLE) method for Pretomanid has shown a recovery of 72.4%.[4][5][6] Consider optimizing the LLE solvent or exploring other techniques like solid-phase extraction (SPE).
Degradation of this compound Stock Solution Prepare a fresh stock solution of this compound. MedChemExpress suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]
Instrument Malfunction Perform a system suitability test to ensure the LC-MS/MS system is functioning correctly. Check for leaks, clogs, or issues with the ion source.
Issue 2: High Variability in this compound Peak Area Across Samples

Possible Causes & Solutions

Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, quality controls, and unknowns. Pay close attention to pipetting volumes and vortexing/centrifugation times.
Significant Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to high variability.[7][8][9] To assess this, compare the peak area of this compound in a post-extraction spiked blank matrix sample to that in a neat solution. If significant matrix effects are observed, consider improving the sample cleanup, modifying the chromatographic conditions to separate this compound from interfering components, or using a different ionization source if available.[8]
Autosampler Injection Issues Check the autosampler for any issues with injection volume precision. Ensure there are no air bubbles in the syringe or sample loop.

Experimental Protocols

Validated LC-MS/MS Method for Pretomanid in Human Plasma

This protocol is based on a published and validated method.[4][5][6][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 40 µL of human plasma, add the internal standard (this compound) solution.

  • Perform liquid-liquid extraction.

  • Vortex the samples for approximately 1 minute.

  • Centrifuge at approximately 16,000 g for 5 minutes.

  • Freeze the aqueous layer on a cold plate at approximately -30°C for about 5 minutes.

  • Decant the supernatant into glass tubes and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 200 µL of reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).

  • Vortex for approximately 30 seconds.

  • Transfer the samples to a 96-well plate for injection.

2. Chromatographic Conditions

Parameter Value
HPLC Column Agilent Poroshell C18[4][5][6][10]
Mobile Phase A 0.1% Formic acid in LC/MS grade water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Elution Mode Isocratic (15% Mobile Phase A, 85% Mobile Phase B)[4]
Flow Rate 400 µL/min[4][5][6][10]
Injection Volume 10 µL[4]
Autosampler Temp. ~8°C[4]
Run Time 4 minutes[4]

3. Mass Spectrometry Conditions

Parameter Value
Mass Spectrometer AB Sciex API 3200[4][5][6][10]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4][5][6][10]

Method Validation Data Summary

The following table summarizes key validation parameters from a published LC-MS/MS method for Pretomanid in human plasma.[4][5][6]

Parameter Result
Calibration Range 10 – 10,000 ng/mL
Inter- and Intra-day Precision (%CV) < 9%
Accuracy 95.2% – 110%
Recovery 72.4%
Matrix Effect No significant matrix effects observed

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma (40 µL) Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Freeze_Separate Freeze & Separate Supernatant Vortex_Centrifuge->Freeze_Separate Evaporate Evaporate to Dryness Freeze_Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Start Low this compound Signal Check_MS Check MS Settings? Start->Check_MS Check_Extraction Evaluate Extraction? Check_MS->Check_Extraction Yes Optimize_MS Optimize MS Parameters Check_MS->Optimize_MS No Check_IS_Integrity Check IS Integrity? Check_Extraction->Check_IS_Integrity Yes Optimize_Extraction Optimize Sample Prep Check_Extraction->Optimize_Extraction No Check_System System Suitability OK? Check_IS_Integrity->Check_System Yes Prepare_Fresh_IS Prepare Fresh IS Check_IS_Integrity->Prepare_Fresh_IS No Troubleshoot_Instrument Troubleshoot LC-MS/MS Check_System->Troubleshoot_Instrument No Resolved Signal Improved Check_System->Resolved Yes Optimize_MS->Resolved Optimize_Extraction->Resolved Prepare_Fresh_IS->Resolved Troubleshoot_Instrument->Resolved

Caption: Troubleshooting logic for low signal.

References

Technical Support Center: Pretomanid-d4 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Pretomanid and its deuterated internal standard, Pretomanid-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental work, particularly with LC-MS/MS calibration curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of Pretomanid using this compound as an internal standard.

Q1: I am observing poor linearity (r² < 0.99) in my Pretomanid calibration curve. What are the potential causes and solutions?

A1: Poor linearity is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Incorrect Weighting Factor: The choice of weighting for your regression analysis is crucial. For bioanalytical assays, heteroscedasticity (non-uniform variance) is common. A validated method for Pretomanid successfully used a quadratic regression with a 1/x² weighting factor.[1] If you are using linear regression or no weighting, this could be the source of your issue.

    • Recommendation: Re-process your data using a 1/x² weighting factor and assess the linearity.

  • Concentration Range: An excessively wide calibration range can lead to non-linearity, especially at the upper and lower limits. A successfully validated range for Pretomanid in human plasma is 10–10,000 ng/mL.[1][2][3][4]

    • Recommendation: Ensure your calibration range is appropriate for your expected sample concentrations. If necessary, narrow the range or prepare a separate curve for low or high concentration samples.

  • Sample Preparation Inconsistency: Variability in sample preparation, such as inconsistent extraction recovery, can affect linearity.

    • Recommendation: Review your sample preparation protocol for consistency. Ensure accurate pipetting and vortexing at each step.

  • Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Recommendation: If you suspect saturation, dilute your upper limit of quantification (ULOQ) standard and re-inject. If the diluted sample, when back-calculated, falls on the linear portion of the curve, detector saturation is likely the issue.

Q2: My quality control (QC) samples have high coefficients of variation (%CV > 15%). What should I investigate?

A2: High %CV in QC samples indicates a lack of precision in the assay. A validated method for Pretomanid demonstrated inter- and intra-day precision with a %CV lower than 9%.[1][2][3][4]

  • Internal Standard Addition: Inconsistent addition of the this compound internal standard is a primary cause of imprecision.

    • Recommendation: Ensure the internal standard is added to all samples, including calibration standards and QCs, at a consistent concentration. Use a calibrated pipette and verify the volume.

  • Matrix Effects: Variations in ion suppression or enhancement between different samples can lead to imprecision. While this compound is designed to compensate for these effects, significant variations can still be problematic.

    • Recommendation: Perform a post-column infusion experiment to assess matrix effects. If significant effects are observed, further optimization of the sample cleanup or chromatographic separation may be necessary.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can contribute to imprecision.

    • Recommendation: Run a system suitability test (SST) before your analytical run to ensure the instrument is performing optimally. Monitor the retention time and peak area of the internal standard across the run. A drifting signal may indicate a problem with the LC or mass spectrometer.

Q3: The peak area of my internal standard, this compound, is highly variable across my analytical run. What could be the cause?

A3: A stable internal standard response is critical for accurate quantification.

  • Inconsistent Sample Preparation: As mentioned for high %CV, variability in the sample extraction process can lead to inconsistent recovery of the internal standard.

    • Recommendation: Ensure your sample preparation, particularly any liquid-liquid extraction or protein precipitation steps, is performed consistently.

  • Ion Source Contamination: Buildup of contaminants in the mass spectrometer's ion source can lead to a drifting signal over the course of an analytical run.

    • Recommendation: Clean the ion source according to the manufacturer's recommendations.

  • Back-Exchange of Deuterium: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent.[5] This is more likely if the labels are on chemically labile positions.

    • Recommendation: Evaluate the stability of this compound in your mobile phase and sample diluent. Incubate the internal standard in these solutions for a period equivalent to your run time and re-inject to see if the signal of the unlabeled analyte increases.

Q4: I am seeing a significant peak in my blank samples at the retention time of Pretomanid.

A4: This issue, known as carryover, can compromise the accuracy of your results, especially at the lower limit of quantification (LLOQ).

  • Autosampler Contamination: The most common source of carryover is the autosampler needle and injection port.

    • Recommendation: Optimize the needle wash procedure. Use a strong organic solvent, and consider a multi-solvent wash. Injecting blank samples after high-concentration samples can help diagnose the extent of the carryover.

  • Contaminated Solvents or Reagents: The source of the contamination may be your solvents, reagents, or even the blank matrix.

    • Recommendation: Prepare fresh mobile phase and sample preparation reagents. Test each component individually to identify the source of contamination.

Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the quantification of Pretomanid in human plasma.[1][2][3][4]

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 40 µL of human plasma (sample, calibration standard, or QC) into a 1.5 mL polypropylene tube.

  • Add the internal standard solution (this compound).

  • Add extraction solvent.

  • Vortex mix thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters
ParameterSetting
LC Column Agilent Poroshell C18
Mobile Phase Isocratic Elution
Flow Rate 400 µL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Pretomanid MRM Transition m/z 360.2 → 175.0
Pretomanid-d5 MRM Transition m/z 365.2 → 175.0

Note: The cited literature uses Pretomanid-d5. This compound would have a different parent mass, which would need to be adjusted accordingly.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated Pretomanid bioanalytical method.[1][2][3][4]

Table 1: Calibration Curve and Quality Control Levels

Sample TypeConcentration (ng/mL)
LLOQ10
QC Low25
QC Medium4000
QC High8000
ULOQ10000

Table 2: Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Linearity (r²) ≥ 0.99

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for calibration curve issues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (40 µL) add_is Add this compound IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration regression Quadratic Regression (1/x²) integration->regression quantification Quantify Concentration regression->quantification

Caption: Experimental workflow for Pretomanid quantification.

troubleshooting_tree cluster_linearity Poor Linearity (r² < 0.99) cluster_precision Poor Precision (High %CV) start Calibration Curve Fails (r² < 0.99 or High %CV) check_weighting Check Regression Weighting (Use 1/x²) start->check_weighting check_is Verify IS Addition Consistency start->check_is check_range Assess Calibration Range check_weighting->check_range solution1 Re-process with 1/x² weighting check_weighting->solution1 check_uloq Check for Detector Saturation check_range->check_uloq solution2 Adjust concentration range check_range->solution2 solution3 Dilute high concentration samples check_uloq->solution3 check_matrix Investigate Matrix Effects check_is->check_matrix solution4 Refine pipetting technique for IS check_is->solution4 check_instrument Check Instrument Stability check_matrix->check_instrument solution5 Optimize sample cleanup check_matrix->solution5 solution6 Run SST and clean ion source check_instrument->solution6

Caption: Troubleshooting decision tree for calibration issues.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Pretomanid Analysis: Pretomanid-d4 vs. an Alternative Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-tuberculosis agent Pretomanid, the choice of an appropriate internal standard is critical for developing robust and reliable LC-MS/MS methods. This guide provides a detailed comparison of a validated LC-MS/MS method using a deuterated internal standard, analogous to Pretomanid-d4, against a method employing a structurally unrelated internal standard, Metronidazole. The information herein is designed to aid in the selection of the most suitable internal standard for specific bioanalytical needs.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative LC-MS/MS analysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The comparative data below summarizes the performance of an LC-MS/MS method using a deuterated Pretomanid internal standard against one using Metronidazole.

Validation ParameterMethod with Deuterated Pretomanid (PA-824-d5)Method with Metronidazole
Linearity Range 10 - 10,000 ng/mL50 - 7,500 ng/mL
Accuracy 95.2% - 110%[1][2][3][4]Within ±15% of nominal concentrations[5]
Precision (%CV) < 9% (Inter- and Intra-day)[1][2][3][4]< 15%[5]
Recovery 72.4%[1][2][3][4]Not explicitly stated
Matrix Human Plasma[1][2][3]Rat Plasma[5]

Experimental Workflow for Pretomanid Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Pretomanid in a biological matrix using LC-MS/MS.

Pretomanid_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation or Liquid-Liquid Extraction Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

A typical bioanalytical workflow for Pretomanid quantification.

Experimental Protocols

Below are the detailed methodologies for the two compared LC-MS/MS methods.

Method 1: Using a Deuterated Internal Standard (PA-824-d5)

This method was validated for the quantification of Pretomanid in human plasma.[1][2][3]

  • Sample Preparation : Liquid-liquid extraction was employed for sample preparation.[1][2][3]

  • Chromatographic Separation :

    • Column : Agilent Poroshell C18[1][2][3]

    • Elution : Isocratic[1][2][3]

    • Flow Rate : 400 µL/min[1][2][3]

  • Mass Spectrometry :

    • Instrument : AB Sciex API 3200 mass spectrometer[1][2][3]

    • Ionization : Electrospray Ionization (ESI) in positive mode[1][2][3]

    • Detection : Multiple Reaction Monitoring (MRM)[1][2][3]

    • MRM Transitions :

      • Pretomanid: m/z 360.2 → 175.0[1]

      • PA-824-d5 (Internal Standard): m/z 365.2 → 175.0[1]

Method 2: Using Metronidazole as an Internal Standard

This method was developed for the simultaneous quantification of Pretomanid and Pyrazinamide in rat plasma.[5]

  • Sample Preparation : Details on the specific extraction method were not provided in the abstract.

  • Chromatographic Separation :

    • Column : Agilent Eclipse plus C18 (100 mm × 2.1 mm, 3.5 µm)[5]

    • Column Temperature : 30 °C[5]

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive mode[5]

    • Detection : Multiple Reaction Monitoring (MRM)[5]

    • MRM Transitions :

      • Pretomanid: m/z 360.1 → 175.1[5]

      • Metronidazole (Internal Standard): m/z 172.1 → 128.1[5]

Objective Comparison

The use of a deuterated internal standard like this compound (or the very similar PA-824-d5) offers superior performance in terms of accuracy and precision, as evidenced by the tighter acceptance criteria met in the validation (<9% CV) compared to the method using Metronidazole (<15% CV).[1][2][3][4][5] This is because a stable isotope-labeled internal standard co-elutes with the analyte and experiences identical ionization and matrix effects, providing a more accurate correction for any variations during the analytical process.

While the use of a non-isotopically labeled internal standard like Metronidazole can be a cost-effective alternative, it may not provide the same level of analytical rigor. The differences in chemical structure and chromatographic behavior between Metronidazole and Pretomanid can lead to variations in extraction recovery and matrix effects, potentially compromising the accuracy and precision of the results.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Pretomanid-d4 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the novel anti-tuberculosis agent Pretomanid, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of Pretomanid-d4, a stable isotope-labeled internal standard, with non-deuterated alternatives, supported by experimental data from published bioanalytical methods.

In the landscape of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1] this compound, as a deuterated analogue of Pretomanid, is designed to mimic the analyte's behavior throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This guide will delve into the performance characteristics of this compound in comparison to a non-deuterated internal standard, metronidazole, which has also been utilized in Pretomanid assays.

Data Presentation: A Head-to-Head Comparison

The selection of an internal standard directly impacts the performance of a bioanalytical method. The following table summarizes the validation parameters from two separate studies: one employing a deuterated internal standard (Pretomanid-d5, functionally equivalent to this compound for this comparison) for the analysis of Pretomanid in human plasma, and another using a non-deuterated internal standard (metronidazole) for the analysis of Pretomanid in rat plasma.

Performance MetricPretomanid-d5 (Deuterated IS) in Human Plasma[2][3][4]Metronidazole (Non-Deuterated IS) in Rat Plasma[5]
Accuracy (% Bias) -4.8% to 10%Within ±15%
Precision (% CV) < 9% (Intra- and Inter-day)< 15%
Recovery (%) 72.4% (reproducible)Not explicitly reported
Matrix Effect No significant matrix effects observedWithin acceptable limits
Linearity (r²) > 0.99 (implied)> 0.9967
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL

Experimental Workflows and Signaling Pathways

The use of an internal standard is a fundamental component of the bioanalytical workflow. The following diagram illustrates the logical steps involved in a typical LC-MS/MS analysis utilizing an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (e.g., Plasma) B Spike with Internal Standard (this compound) A->B C Sample Extraction (e.g., LLE, SPE) B->C D LC Separation C->D Inject Extract E MS/MS Detection D->E F Data Acquisition E->F G Calculate Analyte/IS Peak Area Ratio F->G H Determine Concentration from Calibration Curve G->H G A Analyte Signal C Analyte/IS Ratio = X A->C D Analyte Signal (Suppressed) B IS Signal B->C E IS Signal (Suppressed) F Analyte/IS Ratio ≈ X D->F E->F

References

cross-validation of Pretomanid assays with different labs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of Pretomanid, a critical component of novel treatment regimens for drug-resistant tuberculosis. While direct inter-laboratory cross-validation data is not extensively published, this document compiles and compares the performance of various single-laboratory validated assays, offering a valuable resource for researchers selecting or developing analytical protocols for Pretomanid. The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Validated Pretomanid Assays

The following tables summarize the key performance characteristics of different validated analytical methods for the quantification of Pretomanid. These methods have been developed for various matrices, including pharmaceutical dosage forms and biological fluids.

Table 1: HPLC Methods for Pretomanid Quantification

ParameterMethod 1Method 2Method 3
Principle Reverse Phase HPLCReverse Phase HPLCStability-Indicating HPLC
Column Xtimate C18 (250mm × 4.6mm; 5µm)[1]HiQ Sil C18[2]Bakerbond C18 (150 × 4.6 mm, 3 μm)[3]
Mobile Phase Methanol: Acetonitrile: Ammonium phosphate buffer (55:40:05 v/v/v)[1]10 mM ammonium acetate solution pH3: methanol (65:35 v/v)[2]0.1% orthophosphoric acid and acetonitrile (gradient)[3]
Flow Rate 1.0 mL/min[1]Not SpecifiedNot Specified
Detection UV at 262 nm[1]Not SpecifiedNot Specified
Linearity Range 10-40 µg/mL[1]5-30 µg/mL[2]Not Specified
Correlation Coefficient (R²) 0.99[1]0.9993[2]>0.99[3]
LOD 0.30 µg/mL[1][4]0.817 µg/mL[2]0.1 µg/mL[3]
LOQ 5.0 µg/mL[1][4]2.476 µg/mL[2]0.4 µg/mL[3]
Accuracy (% Recovery) 98.67% to 99.96%[1]Not Specified85-115%[3]
Precision (%RSD) < 2[4]Not Specified< 5.0[3]

Table 2: LC-MS/MS Method for Pretomanid Quantification in Human Plasma

ParameterMethod Details
Principle Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[5]
Sample Volume 40 μl of human plasma[5]
Sample Preparation Liquid-liquid extraction[5]
Column Agilent Poroshell C18[5]
Mobile Phase Isocratic elution[5]
Flow Rate 400 μl/min[5]
Detection Electrospray ionization with mass detection in multiple reaction monitoring (MRM) mode[5]
Linearity Range 10 – 10,000 ng/ml[5]
Accuracy 95.2% to 110%[5]
Precision (%CV) < 9% (intra- and inter-day)[5]
Recovery 72.4%[5]

Experimental Protocols

Below are detailed methodologies for representative HPLC and LC-MS/MS assays for Pretomanid quantification.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is suitable for the determination of Pretomanid in the presence of its degradation products.[2]

  • Preparation of Standard Stock Solution: A standard stock solution of Pretomanid is prepared by dissolving the pure drug in a suitable solvent, typically methanol, to a concentration of 1000 µg/ml. Further dilutions are made to obtain the desired concentrations for the calibration curve.[2]

  • Chromatographic Conditions:

    • Column: HiQ Sil C18.[2]

    • Mobile Phase: A mixture of 10 mM ammonium acetate solution (pH adjusted to 3) and methanol in a 65:35 v/v ratio.[2] The mobile phase should be filtered and degassed before use.

    • Detection: The detection wavelength is selected by scanning the drug solution over a UV range to determine the wavelength of maximum absorbance.

  • Sample Preparation: For pharmaceutical dosage forms, a quantity of powdered tablets equivalent to a known amount of Pretomanid is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.[2]

  • Validation Parameters: The method is validated according to ICH guidelines for linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[2]

    • Forced Degradation Study: To establish the stability-indicating nature of the method, Pretomanid is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[3]

Protocol 2: LC-MS/MS Assay for Pretomanid in Human Plasma

This method is designed for the sensitive quantification of Pretomanid in a biological matrix.[5]

  • Preparation of Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Pretomanid into blank human plasma.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 40 μl of plasma sample, an internal standard is added.

    • The sample is then extracted with a suitable organic solvent.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Agilent Poroshell C18.[5]

    • Mobile Phase: An isocratic elution is used at a flow rate of 400 μl/min.[5]

    • Mass Spectrometry: Detection is performed using an AB Sciex API 3200 mass spectrometer with electrospray ionization in the multiple reaction monitoring (MRM) mode.[5]

  • Method Validation: The assay is validated for accuracy, precision, selectivity, sensitivity, recovery, and stability over the calibration range of 10 – 10,000 ng/ml.[5]

Visualizations

The following diagrams illustrate the experimental workflow for cross-laboratory validation and the mechanism of action of Pretomanid.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Scope (e.g., assay, matrix, concentration range) P2 Develop Standardized Protocol (SOP) P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare & Distribute Standardized Reagents & Samples P3->E1 E2 Each Lab Performs Assay According to SOP E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results (e.g., ANOVA, Bland-Altman) E3->A1 A2 Assess Inter-laboratory Variability (Precision & Accuracy) A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Assay.

Pretomanid_Mechanism_of_Action cluster_activation Prodrug Activation Pathway cluster_effects Antimycobacterial Effects Pretomanid Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid->Ddn requires F420 Reduced Cofactor F420 Ddn->F420 dependent on Mycolic_Acid Inhibition of Mycolic Acid Synthesis Ddn->Mycolic_Acid (Aerobic Conditions) NO_Release Nitric Oxide (NO) Release Ddn->NO_Release (Anaerobic Conditions) Cell_Wall Disruption of Cell Wall Synthesis Mycolic_Acid->Cell_Wall Respiratory_Poison Respiratory Poisoning NO_Release->Respiratory_Poison Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Respiratory_Poison->Bacterial_Death

Caption: Simplified Signaling Pathway of Pretomanid's Mechanism of Action.[6][7]

References

Precision in Pretomanid Quantification: A Comparative Guide to Using Pretomanid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-tuberculosis drug Pretomanid, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. This guide provides an objective comparison of the analytical performance, specifically the inter-assay and intra-assay precision, when using a deuterated form of Pretomanid, such as Pretomanid-d4 (or its close analogue PA-824-d5), as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The precision of a bioanalytical method is a critical parameter, ensuring the reliability of pharmacokinetic and toxicokinetic studies. This is particularly important for novel therapeutic agents like Pretomanid. The use of an ideal internal standard, one that closely mimics the analyte's behavior during sample preparation and analysis, is paramount. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, differing only in mass.

Comparative Performance of this compound

A validated LC-MS/MS method for the quantification of Pretomanid in human plasma utilized PA-824-d5 as the internal standard.[1] This method demonstrated high precision, with both inter- and intra-assay coefficients of variation (%CV) being less than 9% across all tested concentrations.[1][2][3][4] The accuracy of the method was also high, ranging from 95.2% to 110%.[1][2][3][4]

Data Presentation: Inter- and Intra-Assay Precision

The following table summarizes the precision and accuracy data from a validated bioanalytical method for Pretomanid using a deuterated internal standard (PA-824-d5) in human plasma.[1]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10< 995.2 - 110< 995.2 - 110
Low25< 995.2 - 110< 995.2 - 110
Medium4000< 995.2 - 110< 995.2 - 110
High8000< 995.2 - 110< 995.2 - 110

Data summarized from Malo et al., 2021. The study reported that the inter- and intra-day precision (%CV) was lower than 9% at all concentrations tested with accuracies between 95.2 and 110%.[1]

Experimental Protocols

The following is a detailed methodology for the determination of Pretomanid in human plasma using LC-MS/MS with a deuterated internal standard, based on the validated method described by Malo et al., 2021.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 40 µL of human plasma, add the internal standard solution (PA-824-d5).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: Agilent Poroshell C18 column.[1][2][3][4]

  • Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a ratio of 15:85 (A:B).[1]

  • Flow Rate: 400 µL/min.[1][2][3][4]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: AB Sciex API 3200 or equivalent.[1][2][3][4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3][4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for assessing the inter- and intra-assay precision of a bioanalytical method.

Assay_Precision_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_intra_assay Intra-Assay Precision (Within-Run) cluster_inter_assay Inter-Assay Precision (Between-Run) start Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) spike Spike QC Samples with Pretomanid and this compound (Internal Standard) start->spike extract Perform Liquid-Liquid Extraction spike->extract reconstitute Reconstitute Dried Extract extract->reconstitute inject Inject Samples into LC-MS/MS reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data and Calculate Concentrations acquire->process intra_replicates Analyze Multiple Replicates (n=6) of each QC Level in a Single Run process->intra_replicates inter_replicates Repeat Intra-Assay Analysis on Different Days (e.g., 3 days) process->inter_replicates intra_calc Calculate Mean, SD, and %CV for each QC Level intra_replicates->intra_calc inter_calc Calculate Overall Mean, SD, and %CV for each QC Level across all Runs inter_replicates->inter_calc

Caption: Workflow for Determining Inter- and Intra-Assay Precision.

References

A Comparative Guide to the Pharmacokinetics of Pretomanid and the Role of Pretomanid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Pretomanid and its deuterated analogue, Pretomanid-d4. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of Pretomanid's absorption, distribution, metabolism, and excretion (ADME) properties, alongside the critical role of this compound in its bioanalysis. The information is supported by experimental data and detailed methodologies.

Pharmacokinetic Profile of Pretomanid

Pretomanid, a nitroimidazooxazine antimycobacterial agent, is a key component in combination regimens for treating multidrug-resistant tuberculosis.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic properties, which have been characterized in various studies.[3][4][5]

Data Presentation: Pretomanid Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Pretomanid following oral administration.

ParameterValueConditions
Cmax (Maximum Plasma Concentration) 1.1 - 1.7 µg/mLFollowing a single 200 mg oral dose.[6]
Tmax (Time to Cmax) 4 - 5 hoursIn both fed and fasted states.[2][6]
AUC (Area Under the Curve) ~28.1 µg•hr/mL (fasted)~51.6 µg•hr/mL (fed)Following a single 200 mg oral dose, indicating a significant food effect.[6]
Elimination Half-life (t½) 16 - 20 hoursSupports once-daily dosing.[6][7]
Volume of Distribution (Vd) 97.0 - 180 LDemonstrates wide distribution into tissues.[6][7]
Plasma Protein Binding ~86.4%[6]
Clearance 3.9 L/h (fed)7.6 L/h (fasted)Following a single 200 mg oral dose.[6]
Metabolism Multiple reductive and oxidative pathways; ~20% contribution from CYP3A4.[2][6]
Excretion ~53% in urine (mainly as metabolites)~38% in feces (mainly as metabolites)~1% as unchanged drug in urine.[6]

The Role of this compound in Pharmacokinetic Studies

This compound is a deuterated form of Pretomanid, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In pharmacokinetic studies, this compound is added to biological samples (e.g., plasma) to enable accurate and precise quantification of Pretomanid. Due to the negligible difference in physicochemical properties, this compound is assumed to have identical pharmacokinetic behavior to Pretomanid, co-eluting during chromatography. However, it is distinguishable by its higher mass in the mass spectrometer, allowing for correction of any variability during sample preparation and analysis.

Experimental Protocols

Bioanalytical Method for Pretomanid Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Pretomanid concentrations in human plasma, a critical procedure in pharmacokinetic studies.

1. Sample Preparation:

  • A small volume of human plasma (e.g., 40 µL) is used for the analysis.[8][9][10][11]

  • An internal standard solution containing Pretomanid-d5 (a similarly deuterated version) is added to the plasma sample.[8]

  • The proteins in the plasma are precipitated, and the Pretomanid and internal standard are extracted using a liquid-liquid extraction technique.[8][9][10][11]

2. Chromatographic Separation:

  • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • Separation is achieved on a C18 column (e.g., Agilent Poroshell C18) using an isocratic mobile phase.[8][9][10][11]

  • A typical mobile phase consists of a mixture of an aqueous component with a small percentage of formic acid and an organic component like acetonitrile with formic acid.[8]

  • The flow rate is maintained at a constant speed, for instance, 400 µL/min.[8][9][10][11]

3. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[8][9][10][11]

  • The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Specific precursor-to-product ion transitions are monitored for both Pretomanid and the internal standard (Pretomanid-d5). For example, for Pretomanid, the transition of the protonated molecular ion m/z 360.2 to a product ion at m/z 175.0 is monitored. For Pretomanid-d5, the transition would be from a protonated molecular ion of m/z 365.2 to the same product ion at m/z 175.0.[8]

4. Quantification:

  • A calibration curve is generated by analyzing plasma samples spiked with known concentrations of Pretomanid and a fixed concentration of the internal standard.

  • The concentration of Pretomanid in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Pretomanid Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample (40 µL) is Add Internal Standard (this compound) plasma->is lle Liquid-Liquid Extraction is->lle hplc HPLC Separation (C18 Column) lle->hplc Inject Extract ms Tandem MS Detection (MRM Mode) hplc->ms peak Peak Area Integration ms->peak ratio Calculate Peak Area Ratio (Pretomanid / this compound) peak->ratio calib Quantify against Calibration Curve ratio->calib result result calib->result Final Concentration

Caption: Workflow for the bioanalysis of Pretomanid in plasma.

Mechanism of Action of Pretomanid

G cluster_activation Activation Pathway cluster_effects Bactericidal Effects pretomanid Pretomanid (Prodrug) ddn Deazaflavin-dependent nitroreductase (Ddn) pretomanid->ddn Enters M. tuberculosis no Nitric Oxide Release ddn->no Activation mycolic Inhibition of Mycolic Acid Synthesis ddn->mycolic Activation f420 Reduced Cofactor F420 f420->ddn non_replicating Non-Replicating Bacteria no->non_replicating replicating Replicating Bacteria mycolic->replicating cell_wall Cell Wall Disruption replicating->cell_wall respiratory Respiratory Poisoning non_replicating->respiratory

Caption: Pretomanid's dual mechanism of action in M. tuberculosis.

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis.[1][6] This activation is carried out by a deazaflavin-dependent nitroreductase enzyme.[1][2] Once activated, Pretomanid exerts its bactericidal effects through two primary mechanisms.[12][13] It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, thereby killing actively replicating bacteria.[6][12] Additionally, it releases reactive nitrogen species, including nitric oxide, which acts as a respiratory poison, leading to the death of non-replicating or dormant bacteria under anaerobic conditions.[2][12][13] This dual mechanism of action makes Pretomanid a valuable agent in the treatment of tuberculosis.

References

A Comparative Guide to the Metabolic Isotopic Effect of Pretomanid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic profile of Pretomanid and its deuterated analog, Pretomanid-d4. By leveraging the kinetic isotope effect, deuterium substitution can offer a strategic advantage in drug development by modulating metabolic pathways, potentially leading to an improved pharmacokinetic and safety profile. This document outlines the metabolic pathways of Pretomanid, the theoretical basis for the isotopic effect of this compound, and proposes a series of experiments to empirically evaluate these differences.

Introduction to Pretomanid and the Role of Deuteration

Pretomanid is a nitroimidazooxazine antibiotic approved for the treatment of multidrug-resistant tuberculosis. It is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis. Following activation, it exerts its bactericidal effects through the generation of reactive nitrogen species and inhibition of mycolic acid synthesis.[1][2] In humans, Pretomanid undergoes extensive metabolism through multiple reductive and oxidative pathways, with no single pathway being predominant.[2][3] Cytochrome P450 3A4 (CYP3A4) is known to contribute to approximately 20% of its metabolism.[3][4][5][6]

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[7][8][9] For drug candidates, this can translate to reduced metabolic clearance, increased half-life, and potentially a more favorable side-effect profile by altering the formation of toxic metabolites.[10][11] this compound is a deuterated version of Pretomanid, available for research purposes.[12]

Metabolic Pathways of Pretomanid

Pretomanid is subject to complex Phase I and Phase II metabolism. The primary routes include nitroreduction, oxidation, oxidative deamination, and cleavage, followed by conjugation reactions.[13] While a complete picture of all metabolites is not fully elucidated, the involvement of CYP3A4 in oxidative metabolism is a key aspect.[3][4]

Pretomanid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pretomanid Pretomanid Oxidation Oxidation (CYP3A4, ~20%) Pretomanid->Oxidation Nitroreduction Nitroreduction Pretomanid->Nitroreduction Other_Oxidative Other Oxidative/ Reductive Pathways Pretomanid->Other_Oxidative Metabolites Metabolites Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Nitroreduction->Conjugation Other_Oxidative->Conjugation Conjugation->Metabolites

Figure 1: Simplified Metabolic Pathways of Pretomanid.

Proposed Comparative Evaluation of Pretomanid vs. This compound

Due to the absence of publicly available direct comparative studies, this guide proposes a structured experimental approach to evaluate the isotopic effect of this compound. The following sections detail the necessary experiments and present illustrative data based on the expected outcomes from the kinetic isotope effect.

Data Presentation: Illustrative Comparative Data

The tables below summarize hypothetical, yet scientifically plausible, quantitative data from the proposed experiments. These tables are intended to serve as a template for presenting results from a direct comparative study.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pretomanid4515.4
This compound759.2
Expected Outcome:
% Change+66.7%-40.3%

Table 2: Contribution of CYP3A4 to Metabolism

Compound% Metabolism by Recombinant CYP3A4% Inhibition of Metabolism with Ketoconazole (CYP3A4 inhibitor)
Pretomanid21%78%
This compound12%65%

Table 3: In Vivo Pharmacokinetic Parameters in a Rodent Model (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)Clearance (CL/F, L/h/kg)
Pretomanid15004250000.8
This compound18004400000.5
Expected Outcome:
% Change+20%0%+60%-37.5%

Experimental Protocols

Detailed methodologies for the key experiments required to generate the comparative data are provided below.

In Vitro Metabolic Stability Assay
  • Objective: To determine the half-life and intrinsic clearance of Pretomanid and this compound in human liver microsomes.

  • Methodology:

    • Incubation: Human liver microsomes (0.5 mg/mL protein) are incubated with Pretomanid or this compound (1 µM) at 37°C in a phosphate buffer (pH 7.4).

    • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

    • Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.

    • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the rate of elimination, from which the half-life and intrinsic clearance are calculated.

CYP450 Reaction Phenotyping
  • Objective: To identify the specific CYP isoforms responsible for the metabolism of Pretomanid and this compound.

  • Methodology:

    • Recombinant CYPs: Pretomanid and this compound (1 µM) are incubated separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

    • Chemical Inhibition: In parallel, the compounds are incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for the major CYP isoforms (e.g., ketoconazole for CYP3A4).

    • Analysis: The depletion of the parent compound is measured by LC-MS/MS.

    • Data Analysis: The rate of metabolism by each recombinant CYP isoform is determined. For the chemical inhibition assay, the percentage of inhibition of metabolism is calculated to determine the contribution of each CYP isoform.

Metabolite Identification and Profiling
  • Objective: To identify and compare the metabolite profiles of Pretomanid and this compound.

  • Methodology:

    • Incubation: Pretomanid and this compound are incubated with human liver microsomes or hepatocytes for an extended period (e.g., 2 hours) to allow for metabolite formation.

    • Sample Preparation: The incubation mixture is extracted to concentrate the metabolites.

    • LC-MS/MS Analysis: The extracts are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

    • Data Analysis: The chromatograms and mass spectra of the incubations of Pretomanid and this compound are compared to identify common and unique metabolites. The relative abundance of key metabolites can also be compared.

In Vivo Pharmacokinetic Study
  • Objective: To compare the pharmacokinetic profiles of Pretomanid and this compound in an animal model (e.g., rats or mice).

  • Methodology:

    • Dosing: Two groups of animals receive a single oral dose of either Pretomanid or this compound.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Plasma Analysis: Plasma is harvested, and the concentrations of Pretomanid and this compound are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and clearance, using non-compartmental analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Microsomal_Stability Microsomal Stability Assay Compare_HalfLife Compare t½ & CLint Microsomal_Stability->Compare_HalfLife Reaction_Phenotyping CYP450 Reaction Phenotyping Compare_CYP_Contribution Compare CYP Contribution Reaction_Phenotyping->Compare_CYP_Contribution Metabolite_ID Metabolite Identification Compare_Metabolite_Profile Compare Metabolite Profiles Metabolite_ID->Compare_Metabolite_Profile PK_Study Pharmacokinetic Study (Rodent Model) Compare_PK_Parameters Compare Cmax, AUC, CL/F PK_Study->Compare_PK_Parameters Pretomanid Pretomanid & this compound Pretomanid->Microsomal_Stability Pretomanid->Reaction_Phenotyping Pretomanid->Metabolite_ID Pretomanid->PK_Study

Figure 2: Proposed Experimental Workflow for Comparative Evaluation.

Conclusion

The strategic deuteration of Pretomanid to create this compound holds the potential to favorably alter its metabolic profile. The kinetic isotope effect is expected to slow the rate of metabolism, particularly for pathways where C-H bond cleavage is rate-limiting, such as CYP3A4-mediated oxidation. This could lead to a longer half-life, increased systemic exposure, and potentially a shift in the metabolite profile.

The experimental framework outlined in this guide provides a comprehensive approach to rigorously evaluate these anticipated differences. The resulting data will be crucial for determining if this compound offers a clinically meaningful improvement in its pharmacokinetic properties, thereby informing future drug development decisions. While the data presented herein is illustrative, it is based on the well-established principles of the kinetic isotope effect and provides a realistic projection of the potential benefits of deuteration for this important anti-tuberculosis agent.

References

A Comparative Guide to Internal Standards for Pretomanid Analysis: Pretomanid-d4 vs. ¹³C-labeled Pretomanid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and accurate bioanalytical methods for quantitative analysis. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are the gold standard, offering a means to correct for variability during sample preparation, chromatographic separation, and detection.[1][2] This guide provides a comprehensive comparison of two common types of SIL internal standards for the analysis of the anti-tuberculosis drug Pretomanid: the deuterated standard, Pretomanid-d4, and a theoretical ¹³C-labeled Pretomanid.

Key Performance Differences: A Tabular Summary

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the accuracy and reliability of quantitative data. The following table summarizes the key differences and expected performance based on the principles of isotope labeling in mass spectrometry.[3][4][5]

FeatureThis compound (Deuterium Labeled)¹³C-labeled PretomanidRationale & Implications for Pretomanid Analysis
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than unlabeled Pretomanid.[3][6]Expected to co-elute perfectly with unlabeled Pretomanid.[1][5]Perfect co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3]
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with protons (H) in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site.[3][7]Highly stable and not prone to exchange under typical analytical conditions.[3]The stability of the ¹³C label ensures the integrity of the internal standard throughout the sample preparation and analysis process, preventing a decrease in its concentration and subsequent quantification errors.
Mass Difference +4 DaVariable (typically +3 to +6 Da depending on the number of ¹³C atoms incorporated)A sufficient mass difference is necessary to prevent spectral overlap between the analyte and the internal standard.[7] Both labeling strategies can provide an adequate mass shift for Pretomanid.
Synthesis & Cost Generally less complex and more cost-effective to synthesize.[8]Typically a more complex and expensive multi-step synthesis is required.[8][9]The higher cost of ¹³C-labeled standards can be a limiting factor, especially for large-scale studies.
Potential for Isotope Effects The significant mass difference between hydrogen and deuterium can sometimes lead to different extraction recoveries and ionization efficiencies compared to the unlabeled analyte.[4][6]Minimal isotope effects due to the smaller relative mass difference between ¹²C and ¹³C.[4]Minimal isotope effects ensure that the internal standard behaves as closely as possible to the analyte during all stages of the analysis, from extraction to ionization.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Pretomanid in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. This protocol is adapted from a validated method for Pretomanid analysis and can be applied to either this compound or a ¹³C-labeled Pretomanid.[10][11]

Sample Preparation: Liquid-Liquid Extraction
  • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or ¹³C-labeled Pretomanid in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell C18).[10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Pretomanid: m/z 360.1 → 175.1[12]

      • This compound: m/z 364.1 → 179.1 (or other appropriate fragment)

      • ¹³C-labeled Pretomanid (e.g., +6 Da): m/z 366.1 → 181.1 (or other appropriate fragment)

    • Instrument Parameters: Optimize nebulizer gas, curtain gas, collision gas, and ion spray voltage according to the specific mass spectrometer used.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analytical workflow and the logical comparison between the two types of internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Pretomanid) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Bioanalytical workflow for Pretomanid quantification.

G cluster_d4 This compound cluster_c13 ¹³C-labeled Pretomanid d4_elution Potential for Chromatographic Shift d4_stability Risk of Back-Exchange d4_cost Lower Cost c13_elution Perfect Co-elution c13_stability High Isotopic Stability c13_cost Higher Cost start

Caption: Key characteristics of Pretomanid internal standards.

Conclusion and Recommendation

Both this compound and ¹³C-labeled Pretomanid can be used to develop validated LC-MS/MS methods for the quantification of Pretomanid in biological matrices. However, for assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the superior choice.[1][3] The perfect co-elution of the ¹³C-labeled standard with the analyte provides more reliable compensation for matrix effects, leading to improved data quality.[5]

The use of a deuterated standard like this compound can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for any potential chromatographic shifts and isotopic instability.[3] Ultimately, the choice between this compound and a ¹³C-labeled Pretomanid will depend on the specific application, the required level of accuracy, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the investment in a ¹³C-labeled standard is strongly recommended.

References

A Comparative Guide to Bioanalytical Method Validation with Internal Standards: Navigating FDA, EMA, and ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. The use of an internal standard (IS) is a critical component of this process, compensating for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the regulatory guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), with a focus on the validation of bioanalytical methods employing internal standards.

Harmonization of Global Standards: FDA, EMA, and ICH M10

Historically, navigating the nuances between FDA and EMA guidelines presented a challenge for global drug development programs. The ICH M10 guideline on bioanalytical method validation represents a significant step towards harmonization, providing a single, unified standard for the validation of bioanalytical assays.[1] This guide will primarily focus on the harmonized principles of ICH M10, while highlighting any notable differences with previous FDA and EMA guidance.

Key Bioanalytical Method Validation Parameters: A Comparative Overview

The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[2] This involves a thorough evaluation of the method's performance characteristics. The following tables summarize the key validation parameters and their acceptance criteria as specified in the ICH M10 guideline, which is now the standard for both the FDA and EMA.

Table 1: Acceptance Criteria for Chromatographic Methods
Validation ParameterKey RequirementAcceptance Criteria
Calibration Curve A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[1]
Accuracy and Precision Assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Medium QC, and High QC. At least five replicates per level should be analyzed in at least three separate runs.Within-run and Between-run Precision (%CV): ≤15% (≤20% at LLOQ). Within-run and Between-run Accuracy (%Bias): Within ±15% (±20% at LLOQ).[3]
Selectivity and Specificity The method should differentiate the analyte and IS from endogenous matrix components and other potential interferences. This is evaluated using at least six independent sources of blank matrix.Response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[1]
Matrix Effect The effect of the matrix on the ionization of the analyte and IS should be evaluated to assess for ion suppression or enhancement.The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots of blank matrix should not be greater than 15%.
Stability The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions (freeze-thaw, short-term/bench-top, long-term).The mean concentration of the stability QC samples at each level should be within ±15% of the nominal concentration.[1]
Dilution Integrity To demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately measured.The accuracy and precision of the diluted QCs should be within ±15%.[1]
Incurred Sample Reanalysis (ISR) A percentage of study samples are reanalyzed to assess the reproducibility of the method. Typically, up to 10% of the first 1000 samples and 5% of the remaining samples are reanalyzed.At least 67% of the reanalyzed samples must have a percentage difference between the original and repeat values within ±20% of their mean for small molecules.[4]

The Role and Selection of Internal Standards

An internal standard is a compound of known concentration added to all calibration standards, quality controls, and study samples to correct for variability during the analytical process.[5] The choice of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method.

Stable Isotope-Labeled (SIL) vs. Structural Analog Internal Standards

The preferred choice for an internal standard, particularly for mass spectrometry-based methods, is a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled).[6][7]

Advantages of SIL Internal Standards: [6][7]

  • Improved Accuracy and Precision: SIL IS closely mimics the analyte's behavior during extraction, chromatography, and ionization, providing better correction for variability.

  • Compensation for Matrix Effects: A significant advantage is the ability to compensate for matrix-induced ionization suppression or enhancement.

  • Similar Extraction Recovery: Having nearly identical physicochemical properties ensures similar recovery during sample preparation.

Considerations for Structural Analog Internal Standards: When a SIL IS is not available, a structural analog can be used.[8] However, it is crucial to demonstrate that the analog behaves similarly to the analyte throughout the analytical process.[8] Differences in physicochemical properties can lead to variations in extraction recovery and susceptibility to matrix effects, potentially compromising data accuracy.[8]

Table 2: Performance Comparison of Internal Standard Types
Performance ParameterStable Isotope-Labeled (SIL) ISStructural Analog IS
Compensation for Matrix Effects ExcellentVariable; depends on structural similarity.
Extraction Recovery Tracking ExcellentGood to Fair; depends on physicochemical similarity.
Chromatographic Co-elution Ideal (with slight separation for some deuterated IS)May or may not co-elute.
Accuracy and Precision Generally higherCan be high, but more susceptible to variability.
Availability and Cost Can be expensive and have long lead times for custom synthesis.More readily available and generally less expensive.

Experimental Protocols for Key Validation Experiments

Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. The following sections provide methodologies for key experiments.

Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the nominal concentrations and the reproducibility of the measurements.

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x of LLOQ)

    • Medium QC

    • High QC

  • Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days.

  • Each run should include a full calibration curve.

  • Calculate the accuracy as the percentage of the mean calculated concentration from the nominal concentration (%Bias) and the precision as the percentage coefficient of variation (%CV) for both within-run and between-runs.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain blank matrix samples from at least six different individual sources.

  • Analyze each blank matrix sample to check for interferences at the retention times of the analyte and the IS.

  • Spike each of the six blank matrix lots with the analyte at the LLOQ concentration and the IS at its working concentration.

  • Analyze these spiked samples and evaluate the response of any interfering peaks.

Matrix Effect

Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.

Protocol (Post-extraction Spike Method):

  • Obtain blank matrix from at least six different individual sources.

  • For each source, prepare two sets of samples at low and high QC concentrations:

    • Set 1 (Matrix): Extract the blank matrix and then spike the analyte and IS into the post-extraction supernatant.

    • Set 2 (Neat Solution): Spike the analyte and IS into a neat solution (e.g., mobile phase) at the same final concentration as in Set 1.

  • Analyze both sets of samples.

  • Calculate the matrix factor (MF) for the analyte and the IS for each lot by dividing the peak area in the presence of the matrix (Set 1) by the peak area in the neat solution (Set 2).

  • Calculate the IS-normalized matrix factor by dividing the analyte MF by the IS MF.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol (for Freeze-Thaw Stability):

  • Prepare low and high QC samples (at least three replicates of each).

  • Subject the QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw them unassisted at room temperature.

  • After the third cycle, analyze the samples against a freshly prepared calibration curve.

  • Calculate the mean concentration of the stability samples and compare it to the nominal concentration. Similar protocols are followed for short-term (bench-top) and long-term stability, where samples are stored for the intended duration at the respective temperatures before analysis.

Stock and Working Solution Stability: The stability of stock and working solutions of the analyte and IS should be determined under their storage conditions.[9] This is typically done by comparing the response of an aged solution to that of a freshly prepared solution.[9]

Incurred Sample Reanalysis (ISR)

Objective: To verify the reproducibility of the bioanalytical method using study samples.

Protocol:

  • Select a subset of study samples for reanalysis. The selection should cover the entire pharmacokinetic profile, including points around Cmax and in the elimination phase.[4]

  • Reanalyze the selected samples in a separate run on a different day from the original analysis.[10]

  • Calculate the percentage difference between the initial concentration and the concentration obtained upon reanalysis for each sample using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.

  • Evaluate the results against the acceptance criteria.

Visualizing Workflows and Relationships

Diagrams are effective tools for illustrating complex analytical processes and decision-making pathways.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow method_dev Method Development validation_plan Validation Plan/Protocol method_dev->validation_plan full_validation Full Method Validation validation_plan->full_validation selectivity Selectivity & Specificity full_validation->selectivity accuracy_precision Accuracy & Precision full_validation->accuracy_precision matrix_effect Matrix Effect full_validation->matrix_effect stability Stability full_validation->stability calibration_curve Calibration Curve & LLOQ full_validation->calibration_curve dilution_integrity Dilution Integrity full_validation->dilution_integrity validation_report Validation Report selectivity->validation_report accuracy_precision->validation_report matrix_effect->validation_report stability->validation_report calibration_curve->validation_report dilution_integrity->validation_report sample_analysis Study Sample Analysis validation_report->sample_analysis isr Incurred Sample Reanalysis sample_analysis->isr

References

literature review of Pretomanid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Pretomanid Quantification Methods

Pretomanid, a novel nitroimidazooxazine, is a critical component in the treatment of multidrug-resistant tuberculosis. Accurate and reliable quantification of Pretomanid in various matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comparative overview of published analytical methods for the quantification of Pretomanid, with a focus on their performance characteristics and experimental protocols.

Performance Comparison of Analytical Methods

A variety of analytical techniques have been employed for the quantification of Pretomanid, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The choice of method often depends on the matrix, required sensitivity, and the specific application. A summary of the performance data for key validated methods is presented below.

ParameterLC-MS/MS in Human Plasma[1][2][3][4]RP-HPLC in Pharmaceutical Dosage Form[5][6]LC-MS/MS in Rat Plasma (Simultaneous with Pyrazinamide)[7][8][9]RP-HPLC for Related Substances[10]Stability-Indicating RP-HPLC[11]UV Spectrophotometry[12]
Linearity Range 10–10,000 ng/mL10–40 µg/mL50–7,500 ng/mLNot Specified5–30 µg/mL10–30 µg/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL5.0 µg/mL50 ng/mL0.4 µg/mL2.476 µg/mLNot Specified
Limit of Detection (LOD) Not Specified0.30 µg/mLNot Specified0.1 µg/mL0.817 µg/mLNot Specified
Accuracy (% Recovery) 95.2–110%98.67–99.96%Within ±15% of nominal85–115%Not Specified99.00–100.07%
Precision (%RSD/%CV) < 9%Not Specified< 15%< 5.0%Not SpecifiedIntraday: 0.6366%, Interday: 0.666%
Recovery 72.4%Not SpecifiedWithin acceptable limitsNot SpecifiedNot SpecifiedNot Specified
Matrix Human PlasmaPharmaceutical Dosage FormRat PlasmaBulk Drug/PharmaceuticalsTabletsBulk Drug

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the compared Pretomanid quantification methods.

LC-MS/MS for Pretomanid in Human Plasma[1][2][3]
  • Sample Preparation: Liquid-liquid extraction is performed on 40 µL of human plasma.

  • Chromatography: An Agilent Poroshell C18 column is used with an isocratic elution. The mobile phase consists of 15% mobile phase A (0.1% formic acid in water) and 85% mobile phase B (0.1% formic acid in acetonitrile). The flow rate is maintained at 400 µL/min, with a total run time of 4 minutes.

  • Detection: An AB Sciex API 3200 mass spectrometer with electrospray ionization (ESI) in positive mode is used. Detection is performed in the multiple reaction monitoring (MRM) mode.

RP-HPLC for Pretomanid in Pharmaceutical Dosage Forms[5][6]
  • Sample Preparation: Tablets containing 200mg of Pretomanid are powdered. A quantity of powder equivalent to 10 mg of Pretomanid is dissolved in methanol, sonicated, and filtered. Further dilutions are made to achieve the desired concentration.

  • Chromatography: An Xtimate C18 column (250mm × 4.6mm; 5µm) is used. The mobile phase is a mixture of Methanol, Acetonitrile, and Ammonium phosphate buffer in a ratio of 55:40:05 (v/v/v). The flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 262 nm.

Simultaneous LC-MS/MS for Pretomanid and Pyrazinamide in Rat Plasma[7][8][9]
  • Chromatography: An Agilent Eclipse plus C18 column (100 mm × 2.1 mm, 3.5 μm) is used for chromatographic separation.

  • Detection: A mass spectrometer is operated in electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). The MRM transition for Pretomanid is m/z 360.1 → m/z 175.1.

Logical Workflow for Analytical Method Validation

The development and validation of an analytical method follow a structured workflow to ensure the reliability and accuracy of the results. The following diagram illustrates the key stages involved in this process.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation MethodDevelopment Method Development (Technique Selection, Optimization) Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution & Sample Stability Robustness->Stability ValidatedMethod Validated Method for Routine Use Stability->ValidatedMethod

Caption: General Workflow for Analytical Method Validation.

References

Safety Operating Guide

Personal protective equipment for handling Pretomanid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Pretomanid-d4 is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Compound Information:

Identifier Value
Compound Name This compound
Synonyms (S)-PA-824-d4
CAS Number 1346617-34-2[1][2]
Molecular Formula C₁₄H₈D₄F₃N₃O₅[1]
Molecular Weight 363.28 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Pretomanid, the non-deuterated parent compound, is classified with specific hazards. Given the structural similarity, this compound should be handled with the same precautions.

GHS Hazard Classification:

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation (Respiratory tract irritation)[3]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection Type Specific Recommendations
Hand Protection Wear protective gloves (e.g., nitrile, latex). Disposable gloves should never be reused and must be discarded with infectious laboratory waste.[4]
Eye/Face Protection Use safety glasses with side-shields or goggles. A face shield may be required for full facial protection against splashes.[3][5]
Skin and Body Protection Wear a protective laboratory gown. Gowns should be changed at least weekly or immediately after contamination and should not be worn outside the lab.[3][4]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved N95 or FFP2 respirator.[4] Ensure proper fit and training for respirator use.[4]

Operational and Handling Protocol

Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and prevent contamination.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE (Gloves, Gown, Eye Protection) Prepare Workspace 2. Prepare Ventilated Workspace (e.g., Chemical Fume Hood) Don PPE->Prepare Workspace Weigh Compound 3. Carefully Weigh this compound Prepare Workspace->Weigh Compound Dissolve Compound 4. Dissolve in Appropriate Solvent Weigh Compound->Dissolve Compound Decontaminate Surfaces 5. Decontaminate Surfaces & Equipment Dissolve Compound->Decontaminate Surfaces Dispose Waste 6. Dispose of Waste in Accordance with Local Regulations Decontaminate Surfaces->Dispose Waste Doff PPE 7. Doff PPE in Correct Order Dispose Waste->Doff PPE Wash Hands 8. Wash Hands Thoroughly Doff PPE->Wash Hands

A stepwise workflow for the safe handling of this compound.

Key Handling Precautions:

  • Avoid contact with skin and eyes.[3]

  • Avoid inhalation of dust or aerosols.[3]

  • Use only in a well-ventilated area, such as a chemical fume hood.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

First Aid Measures:

Exposure Route Immediate Action
If on Skin Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
If Inhaled Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a physician.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal Solid Waste Collect Solid Waste (e.g., contaminated gloves, vials) Sealable Containers Place in Clearly Labeled, Sealable Hazardous Waste Containers Solid Waste->Sealable Containers Liquid Waste Collect Liquid Waste (e.g., unused solutions) Liquid Waste->Sealable Containers Follow Regulations Dispose of Contents/Container in Accordance with Local, State, and Federal Regulations Sealable Containers->Follow Regulations

A streamlined process for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]

  • Do not allow the product to enter drains or watercourses.[3]

  • Contaminated materials should be treated as hazardous waste.

By adhering to these safety guidelines and operational procedures, laboratory personnel can handle this compound with a high degree of safety, minimizing risks to themselves and the surrounding environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.